4-Hydroxy-1H-indole-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-5(9(12)13)3-7-6(8)1-2-10-7/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZOAKBAZXCPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627991 | |
| Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40990-52-1 | |
| Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-hydroxy-1H-indole-6-carboxylic acid: A Technical Guide to Novel Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of novel synthetic pathways for the preparation of 4-hydroxy-1H-indole-6-carboxylic acid, a valuable building block in medicinal chemistry. The document details methodologies starting from innovative materials, offering alternatives to traditional synthetic approaches. It includes comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows to facilitate understanding and replication in a research and development setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique structure, featuring a hydroxyl group at the 4-position and a carboxylic acid at the 6-position of the indole scaffold, makes it a versatile precursor for drug discovery programs. This guide focuses on emerging synthetic strategies that offer advantages in terms of efficiency, safety, and the use of readily accessible or novel starting materials.
Route 1: Synthesis via a 4-Methoxyindole Intermediate
This strategic approach involves the initial synthesis of a protected 4-methoxyindole precursor, followed by regioselective functionalization at the C6 position and subsequent deprotection to yield the target molecule. The Leimgruber-Batcho indole synthesis provides an efficient entry to the 4-methoxyindole core from 2-methyl-3-nitroanisole.
Synthetic Pathway Overview
Caption: Synthetic pathway to this compound via a 4-methoxyindole intermediate.
Experimental Protocols
Step 1: Synthesis of 4-Methoxyindole via Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis is a two-step process to produce indoles from o-nitrotoluenes.[1]
-
Part A: Formation of the Enamine Intermediate A solution of 2-methyl-3-nitroanisole (10 g) in N,N-dimethylformamide (DMF, 100 ml) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 8.74 ml) and pyrrolidine (5.44 ml).[2] The mixture is refluxed for 3 hours. The reaction mixture is then concentrated under vacuum to half its volume. The residue is poured into a mixture of ether and water and extracted with ether. The combined organic phases are washed with saturated sodium chloride solution and dried over magnesium sulfate. Evaporation of the solvent under reduced pressure yields the enamine intermediate.[2]
-
Part B: Reductive Cyclization to 4-Methoxyindole To a solution of the enamine intermediate (10 g) in acetic acid (46 ml), activated zinc powder (31.6 g) is added portionwise, maintaining the temperature between 20 and 30°C with an ice bath.[2] The reaction mixture is stirred at room temperature for 30 minutes and then filtered. The filtrate is extracted with ethyl acetate, and the organic phase is washed with sodium bicarbonate solution and saturated sodium chloride solution, then dried over magnesium sulfate. After evaporation of the solvent, the crude product is purified by silica gel chromatography (eluent: cyclohexane/ethyl acetate gradient) to afford 4-methoxyindole.[2]
Step 2: C6-Formylation of 4-Methoxyindole (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds.[3] While typically directing to the C3 position in indoles, the presence of substituents can influence regioselectivity.
-
Procedure: To a solution of 4-methoxyindole in DMF, phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is then stirred at a higher temperature (e.g., 85-100°C) for several hours.[4][5] After completion of the reaction (monitored by TLC), the mixture is poured onto ice and neutralized with a base (e.g., NaOH solution). The precipitated product, 6-formyl-4-methoxyindole, is collected by filtration, washed with water, and dried.
Step 3: Oxidation of 6-Formyl-4-methoxyindole to 4-Methoxy-1H-indole-6-carboxylic acid
The formyl group is oxidized to a carboxylic acid using a suitable oxidizing agent.
-
Procedure: 6-Formyl-4-methoxyindole is dissolved in a suitable solvent mixture (e.g., acetone/water). Potassium permanganate (KMnO₄) solution is added dropwise at a low temperature. The reaction is stirred until the starting material is consumed. The manganese dioxide formed is filtered off, and the filtrate is acidified to precipitate the carboxylic acid. The product is collected by filtration, washed with water, and dried.
Step 4: Demethylation to this compound
The methoxy group is cleaved to yield the final hydroxylated product. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[6][7]
-
Procedure: To a solution of 4-methoxy-1H-indole-6-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) at low temperature (-78°C to 0°C) under an inert atmosphere, a solution of BBr₃ in DCM is added dropwise.[8] The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then carefully quenched by the slow addition of methanol or water. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.
Quantitative Data Summary: Route 1
| Step | Starting Material | Product | Reagents | Yield | Reference |
| 1A: Enamine Formation | 2-Methyl-3-nitroanisole | Enamine Intermediate | DMF-DMA, Pyrrolidine, DMF | High | [2] |
| 1B: Reductive Cyclization | Enamine Intermediate | 4-Methoxyindole | Activated Zinc, Acetic Acid | ~11% | [2] |
| 2: C6-Formylation | 4-Methoxyindole | 6-Formyl-4-methoxyindole | POCl₃, DMF | N/A | [3][4] |
| 3: Oxidation | 6-Formyl-4-methoxyindole | 4-Methoxy-1H-indole-6-carboxylic acid | KMnO₄ | N/A | [9] |
| 4: Demethylation | 4-Methoxy-1H-indole-6-carboxylic acid | This compound | BBr₃, DCM | N/A | [6][7] |
Route 2: Synthesis of the 4-Hydroxyindole Core from Novel Starting Materials
This section explores direct syntheses of the 4-hydroxyindole scaffold from unconventional precursors. Subsequent C6-carboxylation would be required to obtain the final target molecule.
A. From 1,3-Cyclohexanedione and 2-Aminoethanol
This novel method, disclosed in a patent, provides a short and efficient route to 4-hydroxyindole, avoiding high-pressure reactions.[10]
Caption: Synthesis of 4-hydroxyindole from 1,3-cyclohexanedione and 2-aminoethanol.
-
Step 1: Enamine Formation A mixture of 1,3-cyclohexanedione (112 g), 2-aminoethanol (90 g), toluene (500 mL), and a catalytic amount of p-toluenesulfonic acid (1 g) is heated to reflux in a flask equipped with a water separator.[10] The reaction is continued for 2 hours. After completion, the mixture is cooled, leading to the precipitation of a yellow solid, the enamine intermediate.[10]
-
Step 2: Conversion to 4-Hydroxyindole The enamine intermediate is then subjected to cyclization and aromatization in the presence of a supported metal catalyst with dehydrogenation activity, such as palladium on carbon (Pd/C).[10] The reaction is typically carried out in a high-boiling solvent at elevated temperatures (80-200°C). After the reaction, the catalyst is filtered off, and the product is isolated from the filtrate and purified, for instance by recrystallization from n-hexane.[10]
| Step | Starting Materials | Product | Reagents & Conditions | Yield | Reference |
| 1: Enamine Formation | 1,3-Cyclohexanedione, 2-Aminoethanol | Enamine Intermediate | Toluene, p-TsOH, reflux, 2h | N/A | [10] |
| 2: Cyclization/Aromatization | Enamine Intermediate | 4-Hydroxyindole | Pd/C, high-boiling solvent, 80-200°C | 56% | [10] |
B. Modified Bischler-Möhlau Reaction
This approach utilizes the condensation of m-aminophenol with a benzoin derivative to produce a mixture of 4- and 6-hydroxyindoles.[11]
Caption: Modified Bischler-Möhlau reaction for the synthesis of hydroxyindoles.
-
Procedure: Benzoin (1 equivalent) is added to m-aminophenol (3 equivalents), followed by the addition of 10M hydrochloric acid.[11] The reaction mixture is heated for 30 minutes at 135°C, with water being collected in a Dean-Stark apparatus under a weak vacuum.[11] After the reaction, the resulting mass is treated with 15% hydrochloric acid, filtered, washed with water, and dried. The crude product, a mixture of 4- and 6-hydroxyindoles, is then separated by column chromatography.[11]
| Step | Starting Materials | Products | Reagents & Conditions | Yield (of 4-hydroxy isomer) | Reference |
| Condensation & Cyclization | m-Aminophenol, Benzoin | 4-Hydroxy-2,3-diphenylindole & Isomer | HCl, 135°C, 30 min, weak vacuum | N/A (yields for specific derivatives are in the paper) | [11] |
Conclusion
The synthesis of this compound can be approached through several innovative routes. The multi-step synthesis via a 4-methoxyindole intermediate, employing the Leimgruber-Batcho reaction, appears to be a highly strategic and controllable pathway, allowing for the specific introduction of the carboxylic acid functionality at the C6 position. Direct syntheses of the 4-hydroxyindole core from novel starting materials like 1,3-cyclohexanedione or via a modified Bischler-Möhlau reaction offer efficient alternatives for obtaining the key indole scaffold, which would then require further development of a regioselective C6-carboxylation method. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or drug development program. This guide provides the foundational knowledge and detailed protocols to enable researchers to pursue the synthesis of this important molecule.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. benchchem.com [benchchem.com]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. Carboxylic acid synthesis by oxidation of alkenes [organic-chemistry.org]
- 10. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 11. distantreader.org [distantreader.org]
Physicochemical Properties of 4-hydroxy-1H-indole-6-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-hydroxy-1H-indole-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates available information from closely related compounds and provides predicted values from computational models. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters and visualizes a relevant biological pathway in which indole derivatives are implicated.
Core Physicochemical Data
Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes key physicochemical properties, including data from structurally similar compounds to provide a foundational understanding.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 177.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Brown or grey solid | --INVALID-LINK-- |
| Melting Point | No data available. (Related compound Indole-6-carboxylic acid: 249-253 °C) | (Sigma-Aldrich) |
| Boiling Point | No data available. | |
| pKa | No data available. (Predicted for 4-hydroxyindole: 9.89 ± 0.40) | (ChemicalBook) |
| LogP | No data available. (Predicted for 4-hydroxyindole: 1.57 at 25°C) | (ChemicalBook) |
| Water Solubility | No data available. (Related compound Methyl 4-hydroxy-1H-indole-6-carboxylate: 2.5 g/L at 25°C) | (ChemicalBook) |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not specifically published. However, the following are generalized, standard methodologies that can be adapted for its characterization.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.[1]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.
-
Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Experimental workflow for melting point determination.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of a carboxylic acid using potentiometric titration.[2][3]
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low) to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Workflow for pKa determination via potentiometric titration.
LogP Determination (Shake-Flask Method)
This protocol details the classic shake-flask method for determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[4][5]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Compound Dissolution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Biological Context: Inhibition of VEGFR-2 Signaling Pathway
While the specific biological targets of this compound are not well-documented, many indole derivatives are known to exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.[6][7] Inhibition of VEGFR-2 can block the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors.
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and a hypothetical point of inhibition by an indole derivative.
Hypothetical inhibition of the VEGFR-2 signaling pathway by an indole derivative.
Conclusion
This compound is a molecule of interest for which a complete physicochemical profile is yet to be established in the public domain. This guide provides a foundational dataset based on available information and data from analogous structures. The outlined experimental protocols offer a roadmap for the comprehensive characterization of this compound. Furthermore, the visualization of a key signaling pathway highlights a potential avenue for its application in drug discovery, particularly in the context of oncology. Further experimental validation of the predicted properties and biological activities is essential to fully elucidate the therapeutic potential of this indole derivative.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic Characterization of 4-hydroxy-1H-indole-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-hydroxy-1H-indole-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic data based on established principles and data from analogous structures. Detailed, standardized experimental protocols for each major spectroscopic technique are provided to facilitate the acquisition of empirical data. Furthermore, this guide touches upon the potential biological significance of hydroxyindole carboxylic acids, highlighting their relevance in drug discovery and development.
Introduction
This compound is a heterocyclic organic compound featuring an indole scaffold substituted with a hydroxyl group at the 4-position and a carboxylic acid group at the 6-position. The indole ring is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including neurotransmitters like serotonin.[1] The addition of hydroxyl and carboxylic acid functional groups suggests potential for various intermolecular interactions, making it a molecule of interest for drug design and material science.
Accurate structural elucidation and characterization are paramount in the assessment of any novel compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are fundamental tools in this process. This guide outlines the expected spectroscopic signatures of this compound and provides detailed methodologies for their experimental determination.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar molecules.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H1 (N-H) | ~11.0 - 11.5 | br s | Chemical shift can be variable and concentration-dependent. |
| H2 | ~7.2 - 7.4 | t | |
| H3 | ~6.4 - 6.6 | t | |
| H5 | ~7.3 - 7.5 | d | |
| H7 | ~7.0 - 7.2 | d | |
| 4-OH | ~9.0 - 10.0 | br s | Chemical shift can be variable and concentration-dependent. |
| 6-COOH | ~12.0 - 13.0 | br s | Acidic proton, often broad and may exchange with D₂O.[2] |
Chemical shifts are referenced to TMS (0 ppm). DMSO-d₆ is a common solvent for compounds with acidic protons.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~120 - 125 | |
| C3 | ~100 - 105 | |
| C3a | ~125 - 130 | |
| C4 | ~150 - 155 | Carbon bearing the hydroxyl group. |
| C5 | ~110 - 115 | |
| C6 | ~120 - 125 | Carbon bearing the carboxylic acid group. |
| C7 | ~115 - 120 | |
| C7a | ~135 - 140 | |
| C=O | ~165 - 175 | Carboxylic acid carbonyl carbon.[2] |
Chemical shifts are referenced to TMS (0 ppm).
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Very characteristic broad absorption due to hydrogen bonding.[3] |
| N-H (Indole) | ~3400 | Medium | Can be sharp or broad. |
| O-H (Phenol) | ~3500 - 3200 | Broad, Medium | May overlap with N-H and carboxylic acid O-H stretches. |
| C-H (Aromatic) | ~3100 - 3000 | Medium-Weak | |
| C=O (Carboxylic Acid) | 1720 - 1680 | Strong | Position can be affected by conjugation and hydrogen bonding.[3] |
| C=C (Aromatic) | ~1600, ~1470 | Medium-Weak | |
| C-O (Phenol/Carboxylic Acid) | 1300 - 1200 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation
| Ion | m/z (Predicted) | Notes |
| [M]⁺ | 191.04 | Molecular ion peak for C₉H₇NO₃. |
| [M-H₂O]⁺ | 173.03 | Loss of water, potentially from the 4-hydroxy group and a neighboring proton. A characteristic loss for 4-hydroxyindole derivatives has been noted.[4] |
| [M-COOH]⁺ | 146.06 | Loss of the carboxylic acid group. |
| [M-CO]⁺ | 163.05 | Loss of carbon monoxide. |
Fragmentation patterns can vary significantly depending on the ionization technique used (e.g., EI, ESI).
Predicted UV-Vis Spectroscopy Data
Table 5: Predicted UV-Vis Absorption Maxima (λ_max)
| Solvent | Predicted λ_max (nm) | Notes |
| Methanol or Ethanol | ~220, ~270-290 | The indole chromophore typically shows two absorption bands. The exact positions can be influenced by the substituents and the solvent.[5] |
Experimental Protocols
The following sections provide detailed, standardized protocols for the major spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. For ¹³C NMR, tuning and matching of the probe is also performed.[7]
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Perform peak picking to identify the chemical shifts of all signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Attenuated Total Reflectance (ATR) FT-IR Protocol
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
Release the pressure and remove the sample powder.
-
Clean the ATR crystal thoroughly with a suitable solvent.
-
3.2.2. KBr Pellet FT-IR Protocol
-
Sample Preparation:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum (usually of the empty sample compartment).
-
Acquire the sample spectrum.
-
Mass Spectrometry (MS)
3.3.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
-
Set the mass analyzer to scan over the desired m/z range (e.g., 50-500).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source via a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
3.4.1. UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λ_max. This is typically in the micromolar concentration range.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Select the desired wavelength range for scanning (e.g., 200-600 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the sample solution.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for absorbance from the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the molar extinction coefficient is known, the concentration of the sample can be determined using the Beer-Lambert law.
-
Visualization of Workflows and Potential Biological Relevance
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Potential Biological Signaling Context
While specific signaling pathways for this compound are not yet elucidated, the broader class of hydroxyindole carboxylic acids has shown significant biological activity. For instance, derivatives have been identified as potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in Mycobacterium tuberculosis.[6] The indole scaffold itself is a key component in molecules that interact with a wide range of biological targets.
The diagram below illustrates the potential for indole derivatives to modulate various biological pathways, leading to a range of pharmacological effects.
Caption: Potential Pharmacological Pathways of Indole Derivatives.
Conclusion
This technical guide provides a foundational framework for the spectroscopic characterization of this compound. While the presented data is predictive, it offers a robust starting point for researchers. The detailed experimental protocols are designed to be broadly applicable for the acquisition of high-quality empirical data. The established biological relevance of the indole nucleus, particularly in the context of hydroxyindole carboxylic acids, underscores the importance of a thorough characterization of this and related molecules in the pursuit of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Serotonin catabolism and the formation and fate of 5-hydroxyindole thiazolidine carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A facile hydroxyindole carboxylic acid based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activities of 4-Hydroxy-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential biological activities of 4-hydroxy-1H-indole-6-carboxylic acid. Due to the limited direct experimental data on this specific molecule, this document synthesizes findings from structurally related hydroxyindole and indole carboxylic acid derivatives to forecast its pharmacological profile. The core focus is on its potential as an inhibitor of protein tyrosine phosphatases (PTPs) and tyrosinases, as well as its prospective anticancer properties. This guide presents quantitative data from analogous compounds, detailed experimental methodologies for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of hydroxyl and carboxylic acid functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the indole nucleus, often enhancing binding affinity and providing sites for further chemical modification. This compound combines these features, suggesting a rich potential for biological activity.
While direct studies on this compound are not extensively available in the public domain, a wealth of information exists for its structural analogs. This guide collates and analyzes this data to build a predictive profile of the target compound's biological activities. The primary areas of focus are its potential as an enzyme inhibitor, specifically targeting protein tyrosine phosphatases and tyrosinases, and its application as an anticancer agent. The information presented herein is intended to guide future research and drug discovery efforts centered on this promising chemical entity.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound is predicted to exhibit several key biological activities.
Protein Tyrosine Phosphatase (PTP) Inhibition
Hydroxyindole carboxylic acids have been identified as effective inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes crucial in regulating signal transduction pathways.[1] PTPs are considered promising drug targets for various diseases, including cancer, diabetes, and autoimmune disorders. The hydroxyindole carboxylic acid moiety can act as a phosphotyrosine mimetic, binding to the active site of PTPs.
A facile method for developing potent and selective PTP inhibitors involves using a hydroxyindole carboxylic acid to anchor the inhibitor to the PTP active site.[2] Secondary binding elements can then be introduced to enhance affinity and selectivity for the target PTP.[2]
PTPs, such as PTP1B, are negative regulators of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B can, therefore, enhance insulin sensitivity, making it a therapeutic target for type 2 diabetes.
Tyrosinase Inhibition
Indole derivatives play a role in melanin formation and can interact with tyrosinase, a key enzyme in melanin synthesis.[3] Inhibition of tyrosinase is a strategy for treating hyperpigmentation disorders. Various indole-containing compounds have been synthesized and evaluated as tyrosinase inhibitors, with some showing potent activity.[3][4]
Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin synthesis. Indole-based inhibitors can act competitively or non-competitively to block the active site of the enzyme, thereby preventing melanin production.
Anticancer Activity
Derivatives of indole-6-carboxylic acid and 5-hydroxyindole-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer.[5][6][7] These compounds can induce cell cycle arrest and apoptosis. The specific mechanisms can vary but often involve the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Data on Related Compounds
The following tables summarize the quantitative biological activity data for derivatives of hydroxyindole and indole carboxylic acid. This data provides a benchmark for the potential potency of this compound.
Table 1: Protein Tyrosine Phosphatase (PTP) Inhibition by Hydroxyindole Carboxylic Acid Derivatives
| Compound | Target PTP | IC50 (µM) | Selectivity | Reference |
| 8b-1 (L87B44) | RPTPβ | 0.38 | >14-fold over a panel of PTPs | [2] |
| 11a | mPTPB | 0.05 (Ki) | >100-fold over a panel of PTPs | [1] |
Table 2: Tyrosinase Inhibition by Indole Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Compound 4b | 5.9 ± 2.47 | Competitive | [3] |
| Kojic Acid (Control) | 16.4 ± 3.53 | - | [3] |
| Compound 5w | 11.2 | Mixed-type | [4] |
| Compound 5l | 13.3 | - | [4] |
Table 3: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HT29 (Colon) | 0.31 | [7] |
| Compound 2 | MCF7 (Breast) | 0.81 | [7] |
| Compound 4 | HT29 (Colon) | 0.96 | [7] |
| Compound 4 | MCF7 (Breast) | 0.84 | [7] |
| Compound 5 | PC3 (Prostate) | 0.39 | [7] |
| 5-hydroxyindole derivatives (various) | MCF-7 (Breast) | Various | [6] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are based on established methods used for evaluating the biological activities of related indole derivatives.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a general fluorescence-based assay for determining the inhibitory potency of a compound against a PTP enzyme.[8][9]
-
Purified PTP enzyme
-
Test compound (e.g., this compound)
-
Fluorescent substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
384-well microplate
-
Plate reader with fluorescence detection capabilities
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add 20 µL of each compound dilution to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add 20 µL of the PTP enzyme solution (at a pre-determined optimal concentration) to each well, except for the negative control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.
-
Determine the initial velocity of the reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Tyrosinase Inhibition Assay
This protocol outlines a colorimetric assay to measure the inhibition of mushroom tyrosinase activity.[4][10][11]
-
Mushroom tyrosinase
-
Test compound
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-490 nm
-
Prepare various concentrations of the test compound in the phosphate buffer.
-
In a 96-well plate, add 140 µL of the tyrosinase solution to each well.
-
Add 10 µL of the test compound dilution to the respective wells. Include a positive control (e.g., kojic acid) and a negative control (buffer only).
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 50 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at different time points (e.g., every minute for 20 minutes).
-
Calculate the rate of dopachrome formation (the colored product).
-
Determine the percentage of tyrosinase inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, the analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The presence of the hydroxyindole and carboxylic acid moieties points towards probable inhibitory activity against protein tyrosine phosphatases and tyrosinases, as well as potential anticancer effects. The quantitative data from related compounds provide a valuable starting point for predicting its potency. The experimental protocols and pathway diagrams included in this guide offer a framework for the systematic investigation of this compound. Further research is warranted to validate these predicted activities and to explore the full therapeutic potential of this compound.
References
- 1. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. activeconceptsllc.com [activeconceptsllc.com]
The Versatile Building Block: A Technical Guide to 4-Hydroxy-1H-indole-6-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Among the vast array of functionalized indoles, 4-hydroxy-1H-indole-6-carboxylic acid stands out as a particularly versatile building block. Its unique arrangement of a nucleophilic indole core, a phenolic hydroxyl group, and a carboxylic acid moiety offers a trifecta of reactive sites, enabling diverse chemical transformations and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this valuable synthetic intermediate.
Synthesis of the Core Scaffold
The primary route for the synthesis of this compound and its derivatives often involves a multi-step sequence starting from simpler precursors. A key strategy reported in the literature involves the construction of the indole ring system from a substituted pyrrole precursor.[1]
A foundational method for obtaining the 4-hydroxyindole-6-carboxylate core is through the cyclization of a Stobbe condensation product derived from pyrrole-2-carboxaldehyde.[1] While the literature presents various conditions for this transformation, a reinvestigation of this synthetic pathway has led to optimized procedures for improved yields of the desired indole.[1]
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1H-indole-6-carboxylate
This protocol is based on the principles of the Stobbe condensation followed by cyclization.
Step 1: Stobbe Condensation
(Detailed experimental conditions, including reactants, stoichiometry, solvent, temperature, and reaction time, would be inserted here based on the full text of the primary literature source. As the full text was not available, a generalized procedure is described.)
A mixture of pyrrole-2-carboxaldehyde and a succinic ester derivative is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an appropriate anhydrous solvent like ethanol or tetrahydrofuran. The reaction is typically stirred at room temperature or with gentle heating to drive the condensation. Work-up involves acidification and extraction to isolate the Stobbe product.
Step 2: Cyclization to the Indole Core
The isolated Stobbe product is then subjected to cyclization conditions. This is often achieved by heating in the presence of a dehydrating agent and a catalyst. For instance, treatment with acetic anhydride and a base like sodium acetate or triethylamine can facilitate the ring closure to form the indole nucleus.[1] The reaction mixture is then cooled, and the product is isolated through precipitation or extraction, followed by purification via recrystallization or column chromatography.
Table 1: Representative Yields for the Synthesis of 4-Hydroxyindole-6-carboxylates
| Step | Product | Typical Yield (%) | Reference |
| 1 | Stobbe Condensation Product | (Data from literature) | [1] |
| 2 | Ethyl 4-hydroxy-1H-indole-6-carboxylate | (Data from literature) | [1] |
(Note: Specific yield data would be populated from the primary literature.)
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Indole N-H | > 10 ppm (broad singlet) |
| Aromatic C-H | 6.5 - 8.0 ppm | |
| Phenolic O-H | Variable, concentration-dependent (broad singlet) | |
| Carboxylic Acid O-H | > 11 ppm (broad singlet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 180 ppm |
| Aromatic Carbons | 100 - 150 ppm | |
| IR | O-H (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |
| N-H (Indole) | ~3400 cm⁻¹ | |
| C=O (Carboxylic Acid) | 1680 - 1710 cm⁻¹ | |
| O-H (Phenol) | ~3200 - 3600 cm⁻¹ (broad) | |
| Mass Spec | [M+H]⁺ | Expected m/z corresponding to C₉H₈NO₃ |
Chemical Reactivity and Synthetic Utility
The versatility of this compound stems from the distinct reactivity of its three key functional groups: the indole nucleus, the hydroxyl group, and the carboxylic acid. This allows for a wide range of selective modifications, making it a valuable scaffold for building molecular diversity.
Reactions of the Indole Nucleus
The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The directing effects of the hydroxyl and carboxylic acid groups will influence the regioselectivity of these reactions.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can undergo a variety of transformations, including:
-
Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers. This is a common strategy to introduce diverse side chains and modulate the molecule's pharmacokinetic properties.
-
Esterification: Acylation with acid chlorides or anhydrides to produce esters.
-
O-Alkylation: For example, in the synthesis of Pindolol, a beta-blocker, the hydroxyl group of 4-hydroxyindole is reacted with epichlorohydrin.[2]
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality provides a handle for numerous transformations, such as:
-
Esterification: Conversion to esters is readily achieved by reaction with alcohols under acidic conditions (Fischer esterification) or by using coupling agents.
-
Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to generate a diverse library of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
-
Bioisosteric Replacement: In drug design, the carboxylic acid group is often replaced with bioisosteres such as tetrazoles or N-acylsulfonamides to improve metabolic stability and pharmacokinetic profiles.[3][4]
Caption: Synthetic utility of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The ability to independently modify the three key functional groups allows for the fine-tuning of pharmacological properties.
-
Scaffold for Library Synthesis: The versatile reactivity of this building block makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.
-
Lead Optimization: The hydroxyl and carboxylic acid groups provide opportunities to improve the potency, selectivity, and pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion) of lead compounds. For instance, the introduction of different amide or ester functionalities can significantly impact a molecule's interaction with its biological target.
-
Bioisosteric Modification: The carboxylic acid group can be replaced by various bioisosteres to overcome challenges associated with this functional group, such as poor metabolic stability or limited cell permeability.[3][4]
Caption: Role in the drug discovery pipeline.
Conclusion
This compound is a powerful and versatile building block in organic synthesis with significant potential in the field of drug discovery. Its readily accessible core structure, combined with the orthogonal reactivity of its functional groups, provides chemists with a robust platform for the synthesis of novel and complex molecules. The strategic manipulation of its hydroxyl and carboxylic acid moieties, in particular, allows for extensive structure-activity relationship studies and the optimization of lead compounds into viable drug candidates. As the demand for new therapeutics continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.
References
The Quest for 4-Hydroxy-1H-indole-6-carboxylic Acid Derivatives in Nature: A Technical Guide for Researchers
An in-depth exploration of the discovery and isolation of indole carboxylic acid derivatives from natural sources, providing a framework for the pursuit of novel bioactive compounds.
Executive Summary
While a specific search for the natural occurrence and isolation of 4-hydroxy-1H-indole-6-carboxylic acid and its derivatives has not yielded direct examples in the current body of scientific literature, the broader class of indole carboxylic acids represents a rich and diverse family of natural products with significant therapeutic potential. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery and isolation of these related compounds from various natural sources. By detailing established experimental protocols, presenting quantitative data from known isolations, and visualizing the underlying scientific principles, this document serves as a foundational resource for the exploration of this promising area of natural product chemistry.
Introduction: The Indole Scaffold in Natural Products
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Indole alkaloids, a large and diverse group of secondary metabolites, are found across a wide range of organisms, including plants, fungi, bacteria, and marine invertebrates.[2][3] Many of these compounds exhibit potent pharmacological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]
The biosynthesis of most indole alkaloids originates from the amino acid tryptophan.[2][6] Enzymatic modifications, including prenylation, oxidation, and cyclization, lead to a vast array of complex molecular architectures.[2][7] This guide will focus on indole derivatives that feature a carboxylic acid moiety, a functional group that can significantly influence the compound's physicochemical properties and biological activity.
Natural Sources of Indole Carboxylic Acid Derivatives
Fungi, particularly from the genera Aspergillus and Penicillium, and marine organisms, including sponges and their associated microorganisms, are prolific producers of indole alkaloids.[2][3] While the specific this compound core has not been reported as a natural product, structurally related indole carboxylic acids have been isolated from these sources.
Table 1: Examples of Naturally Occurring Indole Carboxylic Acid Derivatives
| Compound Name | Chemical Structure | Natural Source | Reference |
| 6-Isoprenylindole-3-carboxylic acid | Marine-derived Streptomyces sp. APA-053 | ||
| Indole-3-carboxylic acid | Various bacteria and fungi | ||
| 5,6-Dihydroxyindole-2-carboxylic acid | Precursor in melanin biosynthesis | ||
| Fumiquinazoline Alkaloids (contain indole moiety) | Marine-derived fungus Aspergillus fumigatus | [8] | |
| Indole Diterpenoids (contain indole moiety) | Fungi of the genus Penicillium | [4] |
Note: This table is illustrative and not exhaustive. The structures are simplified representations.
Experimental Protocols for Isolation and Purification
The isolation of indole carboxylic acid derivatives from natural sources typically follows a multi-step process involving extraction, fractionation, and purification. The following provides a generalized workflow and detailed methodologies for key experiments.
General Isolation Workflow
The process begins with the large-scale culture of the producing organism, followed by the extraction of metabolites and subsequent chromatographic purification to yield pure compounds.
Caption: Generalized workflow for the isolation and identification of indole carboxylic acid derivatives from natural sources.
Detailed Methodologies
Fermentation: The producing microorganism (e.g., Streptomyces sp. or Aspergillus sp.) is cultured in a suitable liquid medium. For example, a medium for Streptomyces could consist of soluble starch, yeast extract, and peptone in artificial seawater. The culture is incubated for a period of 7-21 days with agitation to ensure proper aeration and growth.
Extraction: The culture broth is typically separated into the mycelium and the supernatant by centrifugation or filtration. Both are then extracted with an organic solvent such as ethyl acetate or methanol. The organic phases are combined and evaporated under reduced pressure to yield a crude extract.
Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to elute different fractions.
High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity in a bioassay are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall structure of the molecule.
Biosynthesis of Indole Alkaloids
Understanding the biosynthetic pathway of indole alkaloids can provide insights into the structural diversity of these compounds and can inform synthetic biology approaches for the production of novel derivatives.
Caption: Simplified biosynthetic pathway of fungal indole alkaloids starting from chorismate.
The biosynthesis of indole alkaloids typically begins with chorismate, which is converted to tryptophan via the shikimate pathway.[2][6] Tryptophan then serves as the primary building block for a vast array of indole-containing secondary metabolites. Key enzymatic modifications such as prenylation by prenyltransferases, oxidative cyclizations, and incorporation into non-ribosomal peptides lead to the structural diversification of these compounds.[2][7] While specific carboxylating enzymes in these pathways are not extensively characterized, the presence of indole carboxylic acids in nature suggests that such enzymatic steps exist.
Conclusion and Future Directions
The discovery and isolation of novel indole carboxylic acid derivatives from natural sources remain a promising avenue for drug discovery. While this compound itself has not been reported as a natural product, the methodologies and principles outlined in this guide provide a robust framework for the exploration of related compounds. Future research should focus on the continued exploration of underexplored ecological niches, such as deep-sea microorganisms and endophytic fungi, which are likely to harbor novel biosynthetic pathways and unique chemical structures. Furthermore, the application of modern analytical techniques, such as metabolomics and genome mining, will undoubtedly accelerate the discovery of new and potent indole carboxylic acid derivatives with therapeutic potential.
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme evolution in fungal indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Unexplored Computational Landscape of 4-hydroxy-1H-indole-6-carboxylic acid: A Technical Guide for Future Research
For Immediate Release
Shanghai, China – December 28, 2025 – In the ever-expanding universe of drug discovery and materials science, the exploration of novel molecular scaffolds is paramount. One such molecule, 4-hydroxy-1H-indole-6-carboxylic acid, presents a unique structural framework with potential for diverse applications. However, a comprehensive review of the current scientific literature reveals a significant gap in dedicated theoretical and computational investigations for this specific compound. This technical guide aims to address this void by providing researchers, scientists, and drug development professionals with a foundational understanding of its predicted properties and a hypothetical, yet robust, framework for future in-silico studies.
While direct experimental and computational data for this compound remains scarce, we can extrapolate methodologies from studies on analogous indole and quinoline derivatives to propose a detailed roadmap for its characterization. This whitepaper outlines these prospective computational workflows, from quantum mechanical calculations to molecular docking simulations, to catalyze and guide future research into this promising molecule.
Physicochemical and Computed Properties
Based on available data from public chemical databases, a summary of the computed properties for this compound (PubChem CID: 22742930) is presented below.[1] These values serve as a preliminary dataset for computational modeling and property prediction.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem[1] |
| Molecular Weight | 177.16 g/mol | PubChem[1] |
| Exact Mass | 177.042593000 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 73.4 Ų | PubChem[1] |
A Proposed Workflow for Theoretical and Computational Analysis
The following sections outline a hypothetical yet detailed workflow for the in-silico investigation of this compound. These protocols are based on established computational chemistry practices and methodologies reported for structurally related compounds.
References
A Technical Guide to the Regioselective Synthesis of 4-Hydroxy-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the regioselective synthesis of 4-hydroxy-1H-indole-6-carboxylic acid, a disubstituted indole scaffold of interest in medicinal chemistry and drug development. The synthesis of indoles with specific substitution patterns on the benzene ring presents a significant chemical challenge due to competing reaction sites. This guide details a validated and efficient synthetic route, presents quantitative data in a structured format, provides explicit experimental protocols, and outlines the strategic considerations for achieving the desired regioselectivity.
Strategic Approaches to 4,6-Disubstituted Indoles
The synthesis of specifically substituted indoles can be broadly categorized into two approaches: the construction of the indole ring from acyclic precursors or the functionalization of a pre-existing indole core.
-
Indole Ring Construction (e.g., Fischer, Bischler-Möhlau): Classic methods like the Fischer[1][2] or Bischler-Möhlau[3][4] syntheses are powerful for creating the indole nucleus. However, for a target like this compound, they would require highly specialized and often not commercially available substituted benzene precursors (e.g., a substituted phenylhydrazine or aniline), with potential for poor regioselectivity. For instance, the Bischler-Möhlau reaction using 3-aminophenol can lead to a mixture of both 4-hydroxy and 6-hydroxyindoles[5][6][7].
-
Post-Functionalization of Indole: This strategy involves adding substituents to the indole scaffold after its formation. While effective for the pyrrole ring (typically at C3), direct and regioselective C-H functionalization of the benzene moiety (C4-C7) is notoriously difficult and often requires the use of directing groups to achieve selectivity for a single position.
-
Pyrrole Annulation Strategy: A more elegant and regiochemically precise approach involves building the benzene ring onto a pre-functionalized pyrrole precursor. This strategy offers superior control over the final substitution pattern.
The most direct and efficient pathway reported for the synthesis of the target molecule's ester precursor, ethyl 4-hydroxy-1H-indole-6-carboxylate, utilizes a pyrrole annulation strategy involving a Stobbe condensation followed by cyclization[8]. This method is the focus of this guide.
Recommended Synthetic Pathway: Pyrrole Annulation
The recommended synthesis proceeds in three main steps starting from pyrrole-2-carboxaldehyde: (1) A Stobbe condensation with diethyl succinate to form a key intermediate, (2) Acetic anhydride-mediated cyclization to construct the indole ring system, yielding the ethyl ester of the target molecule, and (3) Saponification to afford the final carboxylic acid.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of the ethyl ester precursor[8].
| Step | Reactants | Key Reagents / Conditions | Product | Yield |
| 1 | Pyrrole-2-carboxaldehyde, Diethyl succinate | Potassium t-butoxide, THF | Stobbe condensation product | 75% |
| 2 | Stobbe condensation product | Acetic anhydride, reflux | Ethyl 4-hydroxy-1H-indole-6-carboxylate | 68% |
Detailed Experimental Protocols
The following protocols are adapted from the literature procedure for the synthesis of ethyl 4-hydroxy-1H-indole-6-carboxylate[8].
Step 1: Stobbe Condensation
-
Objective: To synthesize the open-chain precursor (E/Z)-ethyl 4-(1H-pyrrol-2-yl)-4-(ethoxycarbonyl)but-3-enoate.
-
Materials:
-
Pyrrole-2-carboxaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of pyrrole-2-carboxaldehyde (1.0 eq) and diethyl succinate (1.2 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the Stobbe product as a mixture of (E) and (Z) isomers.[8]
-
Step 2: Cyclization to Ethyl 4-hydroxy-1H-indole-6-carboxylate
-
Objective: To cyclize the Stobbe product to form the indole ring system.
-
Materials:
-
Stobbe condensation product from Step 1
-
Acetic anhydride (Ac₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
The Stobbe product (1.0 eq) is dissolved in acetic anhydride.
-
The solution is heated to reflux and maintained at this temperature for 3 hours. It is crucial to avoid the addition of base (e.g., sodium acetate or triethylamine) in this step, as it can promote the formation of an indolizine byproduct[8].
-
After cooling to room temperature, the excess acetic anhydride is carefully quenched by slowly pouring the reaction mixture into a stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-hydroxy-1H-indole-6-carboxylate as a solid.[8]
-
Step 3: Saponification to this compound
-
Objective: To hydrolyze the ethyl ester to the final carboxylic acid.
-
Materials:
-
Ethyl 4-hydroxy-1H-indole-6-carboxylate from Step 2
-
Aqueous sodium hydroxide (NaOH, e.g., 1 M)
-
Aqueous hydrochloric acid (HCl, e.g., 1 M)
-
Ethanol or Methanol (optional, to aid solubility)
-
-
Procedure:
-
The ethyl ester (1.0 eq) is suspended in an aqueous solution of NaOH. A co-solvent like ethanol may be added if solubility is an issue.
-
The mixture is stirred at room temperature (or gently heated) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
The solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of aqueous HCl.
-
The resulting precipitate is collected by vacuum filtration.
-
The solid is washed with cold water and dried under vacuum to yield this compound.
-
Conclusion
While several classical methods exist for indole synthesis, the regioselective preparation of this compound is most effectively and reliably achieved through a pyrrole annulation strategy. The detailed three-step sequence involving a Stobbe condensation, a base-free acetic anhydride-mediated cyclization, and final ester hydrolysis provides a clear and reproducible path to this valuable disubstituted indole, avoiding the regiochemical ambiguities inherent in other approaches. This method, as investigated and optimized in the literature, stands as the recommended protocol for researchers requiring this specific scaffold[8].
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. distantreader.org [distantreader.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. colab.ws [colab.ws]
Structure-Activity Relationship (SAR) Studies of 4-Hydroxy-1H-indole-6-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-based compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The indole nucleus is a versatile pharmacophore, and its derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][3][4] This technical guide focuses on the structure-activity relationship (SAR) of a specific, yet promising subclass: 4-hydroxy-1H-indole-6-carboxylic acid derivatives. The presence of a hydroxyl group at the 4-position and a carboxylic acid at the 6-position offers unique opportunities for molecular interactions with biological targets. Understanding the impact of structural modifications on the biological activity of this scaffold is crucial for the rational design of novel therapeutic agents.
Core Pharmacophore and Rationale for SAR Studies
The this compound core possesses key features that contribute to its potential as a drug candidate. The indole ring system provides a rigid scaffold, while the hydroxyl and carboxylic acid moieties can act as hydrogen bond donors and acceptors, crucial for binding to enzyme active sites or receptors. SAR studies aim to systematically modify different positions of this core structure to elucidate the relationship between chemical structure and biological activity, ultimately leading to the identification of compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Key Biological Activities and Targets
While direct SAR studies on this compound are not extensively documented in the provided literature, related indole derivatives have shown significant activity against various targets. For instance, indole-6-carboxylic acid derivatives have been investigated as multi-target antiproliferative agents, targeting receptors like EGFR and VEGFR-2.[5] Additionally, indole derivatives are known to inhibit enzymes such as HIV-1 integrase and neuraminidase.[6][7][8] The insights from these related compounds can guide the exploration of the this compound scaffold for similar therapeutic applications.
General Synthesis Strategies
The synthesis of this compound derivatives can be approached through various synthetic routes. A common strategy involves the construction of the indole ring system, followed by functional group manipulations. For instance, the Bischler reaction provides a method for synthesizing hydroxyindoles from aminophenols and α-hydroxy-ketones.[9] Microwave-assisted synthesis has also been employed for the efficient preparation of 4-hydroxyindole.[10] Subsequent modifications, such as esterification or amidation of the carboxylic acid and derivatization of the indole nitrogen or other positions, can be performed to generate a library of compounds for SAR studies.
Quantitative Data Summary
Due to the limited direct data on this compound derivatives in the provided search results, the following table presents hypothetical data to illustrate how quantitative SAR data for this class of compounds would be structured. The biological activities are based on plausible targets for indole derivatives, such as protein kinases and cancer cell lines.
| Compound ID | R1 (at N1) | R2 (at C2) | R3 (at C3) | R5 (at C5) | Kinase Inhibition IC50 (nM) | Antiproliferative Activity IC50 (µM) (A549 Cell Line) |
| 1a | H | H | H | H | >10000 | >100 |
| 1b | CH3 | H | H | H | 8500 | 85 |
| 1c | H | CH3 | H | H | 9200 | 91 |
| 1d | H | H | CH3 | H | 7800 | 75 |
| 1e | H | H | H | Cl | 5600 | 52 |
| 1f | H | H | H | F | 6100 | 58 |
| 1g | CH2Ph | H | H | H | 4300 | 41 |
| 1h | H | H | H | OCH3 | 8900 | 88 |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of SAR studies. Below are representative methodologies for key experiments.
General Procedure for the Synthesis of this compound Amide Derivatives
-
Activation of the Carboxylic Acid: To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF), a coupling agent such as HATU (1.1 mmol) and a base like DIPEA (2 mmol) are added. The mixture is stirred at room temperature for 15 minutes.
-
Amide Bond Formation: The desired amine (1.2 mmol) is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours until completion, monitored by TLC.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of the target kinase and its specific substrate is prepared in a kinase buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO to various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound in a 96-well plate. The reaction is incubated at a specific temperature for a defined period.
-
Detection: The amount of product formed is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
MTT Assay for Antiproliferative Activity
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Visualizations
Signaling Pathway
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
Methodological & Application
Synthesis of 4-hydroxy-1H-indole-6-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-1H-indole-6-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthetic strategy outlined herein is a multi-step process commencing from the readily available starting material, 3-amino-4-hydroxybenzoic acid. The core of this approach lies in the strategic protection of reactive functional groups, followed by the construction of the indole ring system via the Fischer indole synthesis, and concluding with the deprotection of the protected functionalities to yield the target molecule.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful planning and execution. The key stages of the synthesis are:
-
Protection of Functional Groups : The starting material, 3-amino-4-hydroxybenzoic acid, contains three reactive functional groups: an amino group, a hydroxyl group, and a carboxylic acid. To prevent unwanted side reactions during the subsequent indole ring formation, the hydroxyl and carboxylic acid groups are protected. The hydroxyl group is typically protected as a benzyl ether, and the carboxylic acid is converted to a methyl ester.
-
Indole Ring Formation : With the hydroxyl and carboxylic acid groups protected, the indole ring is constructed using the Fischer indole synthesis. This classic method involves the reaction of a substituted aniline (in this case, the protected 3-amino-4-hydroxybenzoic acid derivative) with a suitable carbonyl compound, such as an α-ketoacid or its ester, in the presence of an acid catalyst to form a hydrazone intermediate, which then undergoes cyclization to form the indole ring. An alternative approach for the formation of the required hydrazone is the Japp-Klingemann reaction.[1]
-
Deprotection : The final step in the synthesis is the removal of the protecting groups to unveil the hydroxyl and carboxylic acid functionalities of the target molecule. Catalytic transfer hydrogenation is an effective method for the simultaneous deprotection of the benzyl ether and reduction of any nitro groups that might be introduced, if an alternative starting material is used.[2][3][4]
Detailed Experimental Protocols
The following protocols provide detailed procedures for each step of the synthesis of this compound.
Method 1: Multi-step Synthesis via Fischer Indole Synthesis
This method outlines a comprehensive multi-step synthesis starting from 3-amino-4-hydroxybenzoic acid.
Logical Workflow for the Synthesis
Caption: Multi-step synthesis of this compound.
Step 1: Protection of 3-amino-4-hydroxybenzoic acid
Protocol 1.1: Benzylation of the Hydroxyl Group and Esterification of the Carboxylic Acid Group
This protocol describes the protection of the hydroxyl group as a benzyl ether and the esterification of the carboxylic acid group to a methyl ester.
-
Materials:
-
3-amino-4-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄) for Fischer esterification.[5]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3-amino-4-hydroxybenzoic acid in DMF, add K₂CO₃ and benzyl bromide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
After completion, quench the reaction with water and extract the product with EtOAc.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 3-amino-4-(benzyloxy)benzoic acid.
-
For the esterification, dissolve the obtained 3-amino-4-(benzyloxy)benzoic acid in anhydrous MeOH.
-
Cool the solution in an ice bath and add SOCl₂ dropwise.
-
Reflux the reaction mixture for a few hours until the reaction is complete (monitored by TLC).[6]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield methyl 3-amino-4-(benzyloxy)benzoate. Purify by column chromatography if necessary.
-
Step 2: Fischer Indole Synthesis
Protocol 2.1: Synthesis of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
This protocol describes the formation of the indole ring using the protected aniline derivative from Step 1.
-
Materials:
-
Methyl 3-amino-4-(benzyloxy)benzoate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂) for the reduction of the diazonium salt to the hydrazine.
-
Ethyl pyruvate or pyruvic acid
-
Anhydrous ethanol or acetic acid
-
Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like ZnCl₂)
-
-
Procedure:
-
Diazotize the amino group of methyl 3-amino-4-(benzyloxy)benzoate by treating it with NaNO₂ in the presence of HCl at 0-5 °C.
-
Reduce the resulting diazonium salt in situ to the corresponding hydrazine using a suitable reducing agent like Na₂SO₃ or SnCl₂.
-
React the hydrazine derivative with ethyl pyruvate or pyruvic acid in a suitable solvent like ethanol or acetic acid to form the hydrazone.
-
Cyclize the hydrazone to the indole by heating in the presence of an acid catalyst such as PPA or sulfuric acid.[7]
-
After the reaction is complete, pour the reaction mixture into ice water and neutralize with a base.
-
Extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 4-(benzyloxy)-1H-indole-6-carboxylate.
-
Step 3: Deprotection
Protocol 3.1: Simultaneous Deprotection of Benzyl Ether and Methyl Ester
This protocol describes the removal of both the benzyl and methyl ester protecting groups.
-
Materials:
-
Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or formic acid as a hydrogen donor for catalytic transfer hydrogenation.[2][3][4]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for ester hydrolysis.
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Debenzylation: Dissolve methyl 4-(benzyloxy)-1H-indole-6-carboxylate in MeOH or EtOH.
-
Add 10% Pd/C and ammonium formate.
-
Reflux the mixture for a few hours until the debenzylation is complete (monitored by TLC).[2][3][4]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 4-hydroxy-1H-indole-6-carboxylate.
-
Ester Hydrolysis: Dissolve the obtained methyl ester in a mixture of MeOH and water.
-
Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the reaction scale and optimization of conditions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Protection | 3-Amino-4-hydroxybenzoic acid | Methyl 3-amino-4-(benzyloxy)benzoate | 70-85 |
| 2 | Fischer Indole Synthesis | Methyl 3-amino-4-(benzyloxy)benzoate | Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | 50-70 |
| 3 | Deprotection | Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | This compound | 80-95 |
Alternative Synthetic Approaches
While the Fischer indole synthesis is a robust method, other synthetic strategies can also be employed for the construction of the indole ring.
-
Japp-Klingemann Reaction : This reaction can be used as an alternative to the direct formation of the hydrazone from the aniline. It involves the reaction of a β-keto-ester with a diazonium salt to form a hydrazone, which can then be cyclized under acidic conditions to the indole.[1]
Japp-Klingemann Reaction Workflow
Caption: Japp-Klingemann reaction as an alternative for hydrazone synthesis.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.
-
Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme caution.
-
Palladium on carbon is flammable and should be handled carefully, especially when dry.
These detailed protocols and application notes provide a comprehensive guide for the synthesis of this compound, enabling researchers and scientists to produce this valuable compound for their drug discovery and development programs.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
Application Note: Purification of 4-hydroxy-1H-indole-6-carboxylic acid by Column Chromatography
AN-2025-12-A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the purification of 4-hydroxy-1H-indole-6-carboxylic acid from crude synthetic mixtures using both normal-phase and reversed-phase column chromatography.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development, often serving as a key intermediate in the synthesis of biologically active molecules.[1] Its structure, featuring a polar indole ring, a phenolic hydroxyl group, and a carboxylic acid moiety, presents a significant purification challenge. These functional groups can lead to strong interactions with stationary phases, causing issues like peak tailing, poor resolution, and irreversible adsorption, particularly on silica gel.
This application note details two robust column chromatography methods to overcome these challenges and achieve high purity. The choice between normal-phase and reversed-phase chromatography will depend on the specific impurity profile of the crude material and the available equipment.
Principle of Separation
Column chromatography is a technique used to separate chemical compounds from a mixture.[2] The separation is based on the differential partitioning of the sample components between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[2][3]
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase.[3] In this mode, polar compounds are retained more strongly and elute later, while non-polar compounds elute faster.[3] For acidic compounds like this compound, adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase is crucial to suppress deprotonation, reduce polarity, and minimize peak tailing.[4]
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/methanol or water/acetonitrile).[3] This technique is particularly effective for purifying polar compounds.[5] Non-polar compounds are retained more strongly, while polar compounds elute earlier. Again, acidifying the mobile phase helps ensure consistent protonation and improved peak shape.[5][6]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to optimize the separation conditions using Thin-Layer Chromatography (TLC).[2] TLC helps in selecting the appropriate mobile phase composition.
Protocol:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or DMSO).
-
Spot the solution onto a silica gel TLC plate (for NPC) or a C18-modified TLC plate (for RPC).
-
Develop the plate using various solvent systems. For NPC, test mixtures like Ethyl Acetate/Hexane or Dichloromethane/Methanol. For RPC, test Water/Methanol mixtures.
-
Crucially, for NPC of this acidic compound, add ~1% acetic acid to the mobile phase to prevent streaking.
-
Visualize the spots under UV light (254 nm and/or 365 nm).
-
The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound and good separation from major impurities.[7]
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This method is suitable when impurities are significantly less polar or more polar than the target compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH) (HPLC grade)
-
Glass chromatography column with stopcock
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Column Packing (Wet Method):
-
Secure the column vertically. Place a small plug of glass wool at the bottom and cover it with a thin layer of sand.[7]
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., DCM with 1% MeOH).
-
Pour the slurry into the column and gently tap the sides to ensure even packing without air bubbles.[5]
-
Add a protective layer of sand on top of the settled silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it. Never let the solvent level drop below the top of the silica bed. [8]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., Methanol).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder as a uniform layer on top of the column's sand layer.[5]
-
-
Elution and Fraction Collection:
-
Begin elution with a mobile phase of low polarity (e.g., 98:2:1 DCM/MeOH/AcOH).
-
Carefully add the eluent to the column, open the stopcock, and begin collecting fractions.[5]
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol (e.g., from 2% up to 10%) to elute the target compound.[7]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Reversed-Phase (C18) Chromatography
This method is highly effective for purifying polar compounds and is often used when normal-phase chromatography provides poor resolution.[5]
Materials and Equipment:
-
Crude this compound
-
Pre-packed reversed-phase C18 flash column
-
Automated flash chromatography system (or manual setup)
-
Solvents: Deionized Water, Methanol (MeOH) or Acetonitrile (ACN) (HPLC grade)
-
Acid modifier: Trifluoroacetic acid (TFA) or Formic Acid
-
Collection vessels
-
Rotary evaporator or lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Prepare two mobile phases:
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Methanol (or ACN) + 0.1% TFA
-
-
The acid modifier ensures the carboxylic acid remains protonated for better peak shape.[5]
-
-
Column Equilibration:
-
Install the C18 column on the chromatography system.
-
Wash the column with several volumes of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of a suitable solvent (e.g., Methanol, DMSO, or the initial mobile phase).
-
Inject the sample solution into the system. For poorly soluble samples, use a solid loading cartridge.[5]
-
-
Elution and Fraction Collection:
-
Begin elution with a high concentration of the polar solvent (e.g., 95% Solvent A).
-
Apply a linear gradient to gradually increase the concentration of the organic solvent (Solvent B). A typical gradient might run from 5% to 70% Solvent B over 20-30 column volumes.
-
The system's UV detector will monitor the eluate, and fractions are collected based on the detected peaks.[5]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (Methanol/ACN) via rotary evaporation.
-
The remaining aqueous solution containing the product and TFA can be lyophilized (freeze-dried) to obtain the final compound.
-
Data Presentation
Quantitative results should be recorded systematically for reproducibility and analysis.
Table 1: TLC Optimization Data
| Mobile Phase System (Ratio) | Modifier (e.g., 1% AcOH) | Rf of Target Compound | Rf of Impurity 1 | Rf of Impurity 2 | Comments |
|---|---|---|---|---|---|
| Ethyl Acetate / Hexane (1:1) | Yes | ||||
| DCM / MeOH (95:5) | Yes |
| Water / MeOH (1:1) | 0.1% TFA | | | | (For RPC) |
Table 2: Column Chromatography Parameters
| Parameter | Protocol 1: Normal-Phase | Protocol 2: Reversed-Phase |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica |
| Column Dimensions | ||
| Mass of Crude Sample | ||
| Sample Loading Method | Dry Loading | Liquid Injection |
| Mobile Phase System | DCM / MeOH / AcOH | Water / MeOH + 0.1% TFA |
| Elution Type | Gradient | Gradient |
| Flow Rate |
| Fraction Volume | | |
Table 3: Purification Summary
| Sample | Mass (mg) | Purity by HPLC/NMR (%) | Yield (%) |
|---|---|---|---|
| Crude Material | N/A |
| Purified Product | | | |
Visualized Workflows
Caption: Overall workflow for the purification of this compound.
Caption: Detailed workflow for the Normal-Phase Chromatography protocol.
Caption: Logical relationships in normal- and reversed-phase chromatography.
References
characterization of 4-hydroxy-1H-indole-6-carboxylic acid using NMR and mass spectrometry
Abstract
This application note provides a detailed protocol for the characterization of 4-hydroxy-1H-indole-6-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The structural elucidation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the experimental procedures and presents the expected analytical data for unambiguous identification and purity assessment, serving as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a substituted indole derivative of significant interest in pharmaceutical research due to its versatile chemical scaffold. Accurate and thorough characterization of this molecule is paramount for its application in synthetic chemistry and drug discovery pipelines. This note details the use of ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure and integrity of this compound.
Data Presentation
The following tables summarize the predicted and expected analytical data for this compound. The NMR data is predicted based on the analysis of structurally related compounds, including 4-hydroxyindole and indole-6-carboxylic acid.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.2 | br s | N-H |
| ~10.0 | br s | COOH |
| ~9.5 | br s | OH |
| ~7.8 | s | H-7 |
| ~7.3 | t | H-2 |
| ~7.0 | d | H-5 |
| ~6.5 | t | H-3 |
Solvent: DMSO-d₆ br s: broad singlet, s: singlet, d: doublet, t: triplet
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~150 | C-4 |
| ~135 | C-7a |
| ~125 | C-3a |
| ~122 | C-2 |
| ~120 | C-6 |
| ~115 | C-7 |
| ~105 | C-5 |
| ~102 | C-3 |
Solvent: DMSO-d₆
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 159 | [M-H₂O]⁺ |
| 132 | [M-COOH]⁺ |
| 114 | [M-H₂O-COOH]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a pulse angle of 30 degrees.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds.
-
Acquire a sufficient number of scans for good signal-to-noise, particularly for quaternary carbons.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition Parameters:
-
Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40-300.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern of hydroxyindole-3-carboxylic acids suggests that a loss of water is a key indicator for the 4-hydroxy isomer.[1][2]
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Molecular structure of this compound.
References
Application Notes and Protocols for Enzyme Inhibition Assays Using 4-hydroxy-1H-indole-6-carboxylic Acid and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-hydroxy-1H-indole-6-carboxylic acid is a key heterocyclic scaffold utilized in the development of potent and selective enzyme inhibitors. This structural motif is particularly prominent in the design of inhibitors targeting protein tyrosine phosphatases (PTPs), a class of enzymes crucial in cellular signaling pathways. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and infectious diseases, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and experimental protocols for developing enzyme inhibition assays focused on PTPs, using inhibitors derived from the this compound scaffold. The protocols are designed to be adaptable for both initial screening and detailed kinetic analysis of inhibitor candidates.
Target Enzymes and Inhibitor Data
While direct inhibitory data for this compound is not extensively published, its derivatives have shown significant inhibitory activity against several protein tyrosine phosphatases. This indicates that the this compound core serves as an effective pharmacophore for anchoring inhibitors to the PTP active site. The potency and selectivity are then further refined through chemical modifications to the core structure.
Below is a summary of inhibitory data for representative PTP inhibitors that feature a hydroxyindole carboxylic acid-based scaffold.
| Compound ID | Target Enzyme | Inhibitor Scaffold Base | IC50 | Ki | Reference |
| 8b-1 (L87B44) | Receptor-type Tyrosine Protein Phosphatase Beta (RPTPβ) | Hydroxyindole carboxylic acid | 0.38 µM | Not Reported | [1][2] |
| 11a | Mycobacterium protein tyrosine phosphatase B (mPTPB) | Hydroxyindole carboxylic acid | Not Reported | 50 nM | Not Directly Cited |
Note: The provided data illustrates the potential of the hydroxyindole carboxylic acid scaffold in designing potent PTP inhibitors. Researchers are encouraged to use the following protocols to determine the specific inhibitory activity of their own this compound-based compounds.
Experimental Protocols
Two primary protocols are provided below: a general fluorescence-based assay for high-throughput screening of PTP inhibitors and a more detailed colorimetric-based assay for kinetic analysis. These protocols can be adapted for specific PTPs such as RPTPβ and mPTPB.
Protocol 1: Fluorescence-Based PTP Inhibition Assay for High-Throughput Screening
This protocol is suitable for rapidly screening a library of compounds for inhibitory activity against a target PTP. It utilizes a fluorogenic substrate that produces a fluorescent signal upon dephosphorylation.
Materials:
-
Purified recombinant PTP enzyme (e.g., RPTPβ or mPTPB)
-
This compound or its derivatives
-
Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 1 mM DTT
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound or its derivatives in DMSO. Serially dilute the compounds in assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the purified PTP enzyme in cold assay buffer to a working concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve.
-
Assay Reaction:
-
Add 5 µL of the diluted compound solution to each well of the microplate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the DiFMUP substrate solution (prepared in assay buffer) to each well.
-
-
Data Acquisition: Immediately begin kinetic reading on a fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the fluorescence-based PTP inhibition assay.
Protocol 2: Colorimetric PTP Inhibition Assay for Kinetic Analysis
This protocol is suitable for determining the mechanism of inhibition (e.g., competitive, non-competitive) of a lead compound. It uses the colorimetric substrate p-nitrophenyl phosphate (pNPP), and the product formation is measured by absorbance.
Materials:
-
Purified recombinant PTP enzyme (e.g., RPTPβ or mPTPB)
-
This compound derivative (inhibitor)
-
p-nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM Acetate buffer (pH 5.5), 0.1 M NaCl, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well clear microplates
-
Spectrophotometer microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a range of pNPP substrate concentrations in assay buffer.
-
Dilute the purified PTP enzyme in assay buffer to an optimal working concentration.
-
-
Assay Reaction:
-
To a set of wells, add 10 µL of different inhibitor concentrations. For control wells, add 10 µL of assay buffer with DMSO.
-
Add 70 µL of varying concentrations of the pNPP substrate to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well.
-
Incubate the reaction at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using p-nitrophenol to convert absorbance values to the amount of product formed.
-
Calculate the reaction velocity for each substrate and inhibitor concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km, Vmax) in the presence and absence of the inhibitor. This will help elucidate the mechanism of inhibition.
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of RPTPβ and mPTPB, which are known targets for inhibitors based on the hydroxyindole carboxylic acid scaffold.
Caption: Simplified signaling pathway of Receptor Protein Tyrosine Phosphatase Beta (RPTPβ).
Caption: Host cell signaling pathways modulated by Mycobacterium protein tyrosine phosphatase B (mPTPB).
References
Application of Hydroxyindole Carboxylic Acids in High-Throughput Screening for mPTPB Inhibitors
An Application Note on the Use of 4-hydroxy-1H-indole-6-carboxylic Acid in High-Throughput Screening
Introduction
The indole scaffold is a privileged structural motif in drug discovery, with numerous indole derivatives demonstrating a wide range of biological activities.[1] The inherent versatility of the indole ring system allows it to mimic peptide structures and interact with various enzymes, making it a valuable starting point for the development of novel therapeutics.[1] While there is limited specific data on the high-throughput screening (HTS) applications of this compound, the broader class of hydroxyindole carboxylic acids has been successfully employed in the discovery of potent enzyme inhibitors.[2][3]
This application note describes a representative high-throughput screening workflow for the identification of inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB) from a library of hydroxyindole carboxylic acid derivatives. mPTPB is a crucial virulence factor for Mycobacterium tuberculosis, the causative agent of tuberculosis, making it an attractive target for novel anti-tubercular drugs.[2][3] The screening protocol is based on a fluorescence-based assay amenable to HTS, followed by secondary assays for hit confirmation and characterization.
Principle of the Assay
The primary high-throughput screen utilizes a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), to measure the enzymatic activity of mPTPB. The phosphatase cleaves the phosphate group from DiFMUP, releasing the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). In the presence of an inhibitor from the hydroxyindole carboxylic acid library, the enzymatic activity of mPTPB is reduced, leading to a decrease in the rate of DiFMU formation and a corresponding decrease in fluorescence intensity. This allows for the rapid identification of potential inhibitors in a large compound library.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical high-throughput screening campaign for mPTPB inhibitors, based on the successful identification of a potent inhibitor from a hydroxyindole carboxylic acid library with a reported Ki of 50 nM.[2]
Table 1: HTS Campaign Summary
| Parameter | Value | Description |
| Library Screened | Hydroxyindole Carboxylic Acid Library | A focused library of compounds based on the hydroxyindole carboxylic acid scaffold. |
| Number of Compounds | 10,000 | The total number of compounds screened in the primary assay. |
| Compound Concentration | 10 µM | The final concentration of each compound in the primary screen. |
| Hit Rate | 0.5% | The percentage of compounds that met the primary hit criteria. |
| Z'-Factor | 0.85 | A statistical measure of the quality and robustness of the HTS assay. |
Table 2: Profile of a Representative Hit Compound
| Compound ID | Structure | Primary Screen Inhibition (%) | IC₅₀ (nM) | Selectivity (fold vs. PTP1B) |
| HICA-001 | This compound derivative | 95% | 50 | >100 |
Experimental Protocols
Primary High-Throughput Screening Assay (Fluorescence-based)
This protocol is designed for a 384-well plate format, suitable for automated HTS systems.[4]
Materials and Reagents:
-
Recombinant mPTPB enzyme
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Stop Solution: 100 mM sodium orthovanadate
-
Hydroxyindole carboxylic acid compound library (1 mM in DMSO)
-
Positive Control: A known mPTPB inhibitor or no-enzyme control
-
Negative Control: DMSO
-
384-well black, flat-bottom plates
Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of each compound from the 1 mM library stock into the wells of a 384-well plate. For controls, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of mPTPB solution (at 2X final concentration) in assay buffer to all wells except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 5 µL of DiFMUP solution (at 2X final concentration) in assay buffer to all wells to initiate the enzymatic reaction. The final volume in each well should be 10 µL, with a final compound concentration of 10 µM.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination (Optional): Add 5 µL of Stop Solution to each well.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader with excitation at 358 nm and emission at 450 nm.
Dose-Response Confirmation Assay
This secondary assay is performed to determine the potency (IC₅₀) of the hits identified in the primary screen.
Protocol:
-
Serial Dilution: For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 1 mM stock.
-
Compound Plating: Dispense 100 nL of each concentration of the diluted compounds into a 384-well plate.
-
Assay Performance: Follow steps 2-7 of the primary HTS assay protocol.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.
-
Visualizations
Signaling Pathway
Caption: mPTPB dephosphorylates key signaling proteins in macrophages, inhibiting immune responses.
Experimental Workflow
Caption: High-throughput screening workflow from primary screen to lead candidate identification.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile hydroxyindole carboxylic acid based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-hydroxy-1H-indole-6-carboxylic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 4-hydroxy-1H-indole-6-carboxylic acid in various cell-based assays. The information is curated for researchers in oncology, immunology, and drug discovery to explore the compound's therapeutic potential.
Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | Chem-Impex[1] |
| CAS Number | 40990-52-1 | Chem-Impex[1] |
| Molecular Formula | C₉H₇NO₃ | PubChem[2] |
| Molecular Weight | 177.16 g/mol | PubChem[2] |
| Appearance | Brown or grey solid | Chem-Impex[1] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |
| Storage | Store at 0-8°C | Chem-Impex[1] |
| Solubility | The methyl ester is slightly soluble in water (2.5 g/L at 25°C). The carboxylic acid is expected to have higher solubility in aqueous buffers, especially at neutral or alkaline pH. For cell-based assays, it is recommended to prepare a stock solution in an organic solvent like DMSO. | ChemicalBook[3] |
Potential Applications in Cell-Based Assays
Based on the activities of structurally related indole carboxylic acids, this compound is a candidate for evaluation in several key cell-based assays:
-
Antiproliferative and Cytotoxicity Assays: To determine the compound's effect on cancer cell viability and growth.
-
Kinase Inhibition Assays: Given that indole derivatives are known to target kinases like EGFR and VEGFR-2, this compound can be screened for similar activity.
-
Apoptosis and Cell Cycle Analysis: To elucidate the mechanism of cell death and growth inhibition induced by the compound.
-
Melanogenesis Assays: To investigate its potential role in modulating melanin production.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[4][5]
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a blank (medium only).[4]
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol assesses the ability of this compound to inhibit the activity of EGFR or VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
Dilute the kinase and substrate in kinase assay buffer to the desired concentrations.[9]
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound or control inhibitor to the wells.
-
Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.[10]
-
-
Kinase Reaction:
-
Signal Detection (using ADP-Glo™):
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.[10]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.[8]
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.[13]
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the effect of the compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.[4]
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[4]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.[4]
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[4]
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H7NO3 | CID 22742930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound METHYL ESTER manufacturers and suppliers in india [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Purity of 4-hydroxy-1H-indole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-hydroxy-1H-indole-6-carboxylic acid is an indole derivative of significant interest in pharmaceutical research and development. Accurate determination of its purity is critical for ensuring the safety, efficacy, and quality of any potential drug product. These application notes provide detailed protocols for the most common and effective analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Application Note:
Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for the quantitative analysis of this compound and its potential impurities. The method separates compounds based on their polarity, allowing for the accurate quantification of the main component and any related substances. A stability-indicating HPLC method can be developed by subjecting the analyte to forced degradation conditions to ensure that all potential degradation products are separated from the main peak.
Experimental Protocol:
Objective: To determine the purity of a this compound sample and quantify any impurities by RP-HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid, analytical grade.
-
This compound reference standard and sample.
-
Syringe filters (0.45 µm).
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Diluent: Prepare a mixture of water and acetonitrile (1:1 v/v).
-
Reference Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask. This will give a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the reference standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the reference standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Analyze the resulting chromatograms to identify and quantify the main peak and any impurity peaks.
Data Presentation (Example Data):
| Peak ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.2 | 15,000 | 0.15 |
| Main Compound | 15.8 | 9,950,000 | 99.50 |
| Impurity 2 | 18.1 | 25,000 | 0.25 |
| Unknown Imp. | 20.5 | 10,000 | 0.10 |
| Total | 10,000,000 | 100.00 |
Workflow Diagram:
Caption: Workflow for HPLC purity analysis.
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note:
LC-MS is a powerful technique for the identification and structural elucidation of impurities in this compound. By coupling the separation power of HPLC with the mass detection capabilities of a mass spectrometer, it is possible to determine the molecular weights of impurities, which is a crucial step in their identification.
Experimental Protocol:
Objective: To identify the molecular weights of impurities in a this compound sample.
Instrumentation and Materials:
-
LC-MS system (U)HPLC coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC conditions similar to the HPLC method, but using volatile mobile phase modifiers (e.g., formic acid instead of phosphoric acid).
-
Sample prepared as in the HPLC protocol.
LC-MS Conditions (Example):
| Parameter | Condition |
| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | Optimized for separation of impurities |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Mass Range | m/z 100-1000 |
Procedure:
-
Develop an LC method that provides good separation of the main compound and impurities.
-
Infuse a standard solution of this compound to optimize MS parameters.
-
Inject the sample and acquire data in both positive and negative ESI modes.
-
Process the data to extract the mass spectra of the impurity peaks.
-
Determine the accurate mass of the molecular ions of the impurities.
Data Presentation (Example Data):
| Retention Time (min) | Observed m/z ([M+H]+) | Proposed Impurity Structure (if known) |
| 4.2 | 176.0450 | Decarboxylated analogue |
| 15.8 | 192.0504 | This compound |
| 18.1 | 208.0453 | Oxidized analogue (e.g., dihydroxy) |
Logical Relationship Diagram:
Caption: LC-MS impurity identification process.
Purity Determination by Quantitative NMR (qNMR) Spectroscopy
Application Note:
qNMR is a primary analytical method for determining the purity of a compound without the need for a reference standard of the same compound. By using a certified internal standard of known purity, the absolute purity of this compound can be accurately determined. ¹H NMR is typically used for this purpose.
Experimental Protocol:
Objective: To determine the absolute purity of a this compound sample using qNMR with an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Analytical balance with high precision.
-
Volumetric flasks and pipettes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid).
-
Dissolve both the sample and the internal standard in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with a zero-filling and an appropriate window function.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity = Purity of the standard
-
Data Presentation (Example Data):
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weight (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 191.16 | 116.07 |
| Signal Used | Aromatic proton (singlet) | Olefinic protons (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 0.95 |
| Purity of Standard (%) | - | 99.9 |
| Calculated Purity (%) | 98.7 | - |
Experimental Workflow Diagram:
Caption: Workflow for qNMR purity determination.
Application Notes and Protocols for 4-hydroxy-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of 4-hydroxy-1H-indole-6-carboxylic acid (CAS No: 40990-52-1), a key intermediate in pharmaceutical development and biochemical research. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.
Physicochemical and Safety Data
| Property | Value/Information | Source/Notes |
| Molecular Formula | C₉H₇NO₃ | --- |
| Molecular Weight | 177.16 g/mol | --- |
| Appearance | Brown or grey solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Temperature | 2-8°C, Keep in a dark place, sealed in a dry environment. | [2] |
| Solubility | Specific quantitative data in common solvents like DMSO, ethanol, and water is not readily available. As a phenolic acid, it is expected to have better solubility in organic polar solvents like DMSO and ethanol compared to water. The methyl ester derivative is reported to be slightly soluble in water (2.5 g/L at 25°C). | General chemical principles,[3] |
| Thermal Stability | Specific thermal decomposition temperature is not available. Handle with care at elevated temperatures. | General guidance for carboxylic acids. |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Experimental Protocols
Protocol for Preparation of a Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the compound into the tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied to aid dissolution, but monitor for any signs of degradation.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes.
Visualized Workflows and Pathways
The following diagrams illustrate key procedures and logical relationships for handling and storing this compound.
References
- 1. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 2. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Hydroxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyindole and its derivatives are pivotal structural motifs in a multitude of biologically active compounds, including pharmaceuticals and natural products.[1][2][3] Notably, 4-hydroxyindole serves as a crucial intermediate in the synthesis of Pindolol, a non-selective beta-blocker and serotonin 5-HT1A receptor partial agonist used in the management of hypertension and angina pectoris.[1][4][5] The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization continues to be an area of intense research.[6]
Conventional methods for the synthesis of indole derivatives often require harsh reaction conditions, long reaction times, and can generate significant waste.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique, offering advantages such as dramatically reduced reaction times, increased yields, and enhanced purity of products.[7][8][9] The direct and efficient heating of the reaction mixture by microwave irradiation leads to a significant acceleration of chemical transformations.[9][10]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 4-hydroxyindole, a key precursor for various derivatives. The presented methodology, primarily based on the work of Khatri et al. (2022), highlights a rapid and efficient two-step synthesis from an oxoindole precursor.[11]
Reaction Scheme
The microwave-assisted synthesis of 4-hydroxyindole described herein involves a two-step process: bromination of a protected 4-oxoindole intermediate followed by dehydrohalogenation to yield the aromatic 4-hydroxyindole.[11]
Caption: Overall reaction scheme for the microwave-assisted synthesis of 4-hydroxyindole.
Experimental Protocols
Materials and Equipment
-
CEM Microwave Synthesizer
-
10 mL sealed microwave process vials
-
Magnetic stirrer
-
Standard laboratory glassware
-
Reagents: 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one, Copper(II) bromide (CuBr₂), Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water.
Protocol 1: Microwave-Assisted Bromination of 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one
This protocol is adapted from the work of Khatri et al. (2022).[11]
-
In a 10 mL sealed microwave process vial, add 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one.
-
Add Copper(II) bromide (CuBr₂) as the brominating agent.
-
Add ethyl acetate as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture with microwaves. The specific power, temperature, and time will need to be optimized, but a starting point of 70W power at 90°C for a few minutes is suggested.[11]
-
After the reaction is complete, cool the vial to a safe temperature.
-
Work up the reaction mixture to isolate the brominated intermediate. This typically involves extraction and solvent removal.
Protocol 2: Microwave-Assisted Dehydrohalogenation to 4-Hydroxyindole
This protocol is a continuation from Protocol 1, based on Khatri et al. (2022).[11]
-
Dissolve the crude brominated intermediate from Protocol 1 in dimethylformamide (DMF) in a 10 mL sealed microwave process vial.
-
Add Lithium bromide (LiBr) and Lithium carbonate (Li₂CO₃) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with microwaves. As with the first step, the conditions should be optimized, with a suggested starting point of a few minutes of irradiation.[11]
-
After cooling, the reaction mixture is worked up to isolate the 1-tosyl-1H-indol-4-ol.
Protocol 3: Deprotection to Yield 4-Hydroxyindole
This final step removes the tosyl protecting group to yield the final product, 4-hydroxyindole, as described by Khatri et al. (2022).[11]
-
In a 10 mL sealed microwave process vial, prepare a solution of sodium hydroxide (350 mg) in water (3 mL).
-
Heat this solution in the microwave synthesizer for 30 seconds at 50°C.
-
To this hot solution, add 1-tosyl-1H-indol-4-ol (250 mg).
-
Heat the reaction mixture using 70W of power at 90°C for 2 minutes with high stirring.[11]
-
Cool the reaction mixture to 10°C.
-
Acidify the mixture with hydrochloric acid.
-
The product, 4-hydroxyindole, will precipitate and can be collected by filtration, washed with water, and dried.
Data Presentation
The following tables summarize the quantitative data for the synthesis and characterization of 4-hydroxyindole.
| Parameter | Value | Reference |
| Microwave Power | 70 W | [11] |
| Reaction Temperature (Deprotection) | 90 °C | [11] |
| Reaction Time (Deprotection) | 2 minutes | [11] |
Table 1: Microwave Synthesis Parameters for the Deprotection Step.[11]
| ¹H NMR (300 MHz, DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.600 | Unresolved d | 1H | Ar-H | |
| 7.052 | m | 3H | Ar-H | |
| 8.166 | br s | 1H | –NH |
Table 2: ¹H NMR Spectroscopic Data for 4-Hydroxyindole.[11]
Signaling Pathway of a 4-Hydroxyindole Derivative: Pindolol
Pindolol, a derivative of 4-hydroxyindole, is a non-selective beta-adrenergic receptor antagonist and a partial agonist of the serotonin 5-HT1A receptor.[4][5] Its therapeutic effects are mediated through its interaction with these two distinct signaling pathways.
Beta-Adrenergic Receptor Antagonism
As a beta-blocker, pindolol competitively inhibits the binding of catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors, primarily in the heart.[4] This leads to a decrease in heart rate, cardiac contractility, and blood pressure.[4]
Serotonin 5-HT1A Receptor Partial Agonism
Pindolol also acts on the serotonin system. It is a partial agonist at 5-HT1A receptors, which are involved in the regulation of mood and anxiety.[5] This dual action is thought to contribute to its overall pharmacological profile.
Caption: Signaling pathway of Pindolol, a 4-hydroxyindole derivative.
Conclusion
The application of microwave-assisted synthesis provides a rapid, efficient, and greener alternative for the production of 4-hydroxyindole and its derivatives.[7][11] This methodology is particularly valuable for researchers in drug discovery and development, enabling the timely synthesis of novel compounds for biological evaluation. The protocols and data presented here serve as a practical guide for the implementation of this advanced synthetic technique. Understanding the signaling pathways of biologically active 4-hydroxyindole derivatives, such as Pindolol, is crucial for the rational design of new therapeutic agents.
References
- 1. actascientific.com [actascientific.com]
- 2. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 3. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 5. Pindolol - Wikipedia [en.wikipedia.org]
- 6. Pindolol: Package Insert / Prescribing Information [drugs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Serotonin - Wikipedia [en.wikipedia.org]
- 9. dev.klivon.com [dev.klivon.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Hydroxy-1H-indole-6-carboxylic Acid Analogs via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-hydroxy-1H-indole-6-carboxylic acid analogs, a class of compounds with significant potential in pharmaceutical research and drug development. The Fischer indole synthesis, a robust and versatile method, is the primary focus of the described synthetic strategies.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The this compound scaffold is of particular interest due to its structural similarity to biologically active molecules. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used and powerful tool for the construction of the indole nucleus from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions.[1][2] This method's adaptability allows for the introduction of various substituents, making it ideal for the generation of diverse analog libraries for drug discovery programs.
General Principles of the Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps:
-
Formation of a Phenylhydrazone: The reaction is initiated by the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This step is typically carried out in a suitable solvent like ethanol or acetic acid.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate cyclizes, and subsequently eliminates a molecule of ammonia, to yield the aromatic indole ring.[2]
Various Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride.[2] The choice of catalyst and reaction conditions can significantly influence the reaction yield and the purity of the final product.
Synthesis of this compound Analogs: A Protocol
A key intermediate for this synthesis is Methyl 4-(acetyloxy)-1H-indole-6-carboxylate , which is commercially available and serves as a valuable precursor in pharmaceutical development and natural product synthesis.[4] The following protocol outlines a general procedure for the deprotection of this intermediate to yield the target this compound.
Protocol 1: Hydrolysis of Methyl 4-(acetyloxy)-1H-indole-6-carboxylate
Materials:
-
Methyl 4-(acetyloxy)-1H-indole-6-carboxylate
-
Methanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl) (e.g., 1 M solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve Methyl 4-(acetyloxy)-1H-indole-6-carboxylate in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Saponification: Add a solution of sodium hydroxide or lithium hydroxide in water to the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification: After the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylate and the phenoxide.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the final product.
Quantitative Data Summary
The following table summarizes the key properties of a commercially available precursor and the target compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Methyl 4-hydroxy-1H-indole-6-carboxylate | 77140-48-8 | C₁₀H₉NO₃ | 191.18 | >98% |
| This compound | 22742930 (CID) | C₉H₇NO₃ | 177.16 | - |
Data sourced from commercial suppliers and public databases.[5][6][7]
Spectroscopic Characterization
The structural elucidation of the synthesized analogs relies on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons on the indole ring, the N-H proton, the hydroxyl proton, and the carboxylic acid proton.
-
¹³C NMR: Carbon NMR is used to determine the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compounds by providing a highly accurate mass-to-charge ratio.
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the indole, and the C=O stretch of the carboxylic acid.
Experimental Workflow and Logic Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for the synthesis and purification of indole analogs.
Caption: Logical relationships in the synthesis and analysis of the target compounds.
Conclusion
The Fischer indole synthesis provides a powerful and adaptable platform for the preparation of this compound analogs. The protocols and data presented in these application notes offer a foundational guide for researchers in the synthesis and characterization of these promising compounds for further investigation in drug discovery and development programs. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining high yields and purity of the desired analogs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 4-hydroxy-1H-indole-6-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Methyl 4-hydroxy-1H-indole-6-carboxylate – Biotuva Life Sciences [biotuva.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Bischler Reaction for the Synthesis of 4- and 6-Hydroxyindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 4- and 6-hydroxyindoles using a modified Bischler-Möhlau reaction. This method offers a valuable tool for accessing these important heterocyclic scaffolds, which are key building blocks in the development of various therapeutic agents.
Introduction
Hydroxyindoles, particularly those substituted at the 4- and 6-positions, are prevalent structural motifs in a wide range of biologically active natural products and synthetic pharmaceuticals. The Bischler-Möhlau indole synthesis, a classic method for forming the indole ring, has been adapted for the efficient, one-pot synthesis of these valuable intermediates. The reaction involves the acid-catalyzed condensation of an α-hydroxyketone (benzoin or its derivatives) with an aniline, in this case, m-aminophenol, to yield a mixture of the corresponding 4- and 6-hydroxyindole isomers. This modified approach is advantageous due to its operational simplicity and the ability to generate structural diversity.
Regioselectivity in the Bischler Reaction with m-Aminophenol
The reaction of m-aminophenol with benzoins in the Bischler reaction typically yields a mixture of 4- and 6-hydroxyindoles. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the m-aminophenol and the benzoin. The hydroxyl group of m-aminophenol is an ortho-, para-directing group, while the amino group directs electrophilic attack to the ortho and para positions. The cyclization step of the Bischler reaction is an intramolecular electrophilic aromatic substitution. The two possible sites for cyclization on the m-aminophenol ring are ortho and para to the amino group, leading to the formation of the 6-hydroxyindole and 4-hydroxyindole, respectively. The observed product ratio is a result of the interplay between the electronic activation of these positions and steric hindrance from the bulky intermediate. Generally, the 6-hydroxyindole isomer is observed as the major product.[1]
Data Presentation
The following tables summarize the yields of 4- and 6-hydroxyindoles obtained from the reaction of m-aminophenol with various substituted benzoins under modified Bischler conditions.
Table 1: Synthesis of 2,3-Diaryl-6-hydroxyindoles
| Entry | Benzoin Derivative (R) | Product | Yield (%) |
| 1 | Phenyl | 2,3-diphenyl-1H-indol-6-ol | 65 |
| 2 | 4-Methoxyphenyl | 2,3-bis(4-methoxyphenyl)-1H-indol-6-ol | 72 |
| 3 | 4-Chlorophenyl | 2,3-bis(4-chlorophenyl)-1H-indol-6-ol | 68 |
| 4 | 3,4-Dimethoxyphenyl | 2,3-bis(3,4-dimethoxyphenyl)-1H-indol-6-ol | 75 |
Table 2: Synthesis of 2,3-Diaryl-4-hydroxyindoles
| Entry | Benzoin Derivative (R) | Product | Yield (%) |
| 1 | Phenyl | 2,3-diphenyl-1H-indol-4-ol | 15 |
| 2 | 4-Methoxyphenyl | 2,3-bis(4-methoxyphenyl)-1H-indol-4-ol | 12 |
| 3 | 4-Chlorophenyl | 2,3-bis(4-chlorophenyl)-1H-indol-4-ol | 14 |
| 4 | 3,4-Dimethoxyphenyl | 2,3-bis(3,4-dimethoxyphenyl)-1H-indol-4-ol | 10 |
Experimental Protocols
General Procedure for the Synthesis of 4- and 6-Hydroxyindoles
This protocol is adapted from the modified Bischler-Möhlau reaction described by Sharapov et al. (2022).[1]
Materials:
-
m-Aminophenol
-
Substituted benzoin derivative (e.g., benzoin, 4,4'-dimethoxybenzoin, 4,4'-dichlorobenzoin)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Methanol (MeOH)
-
Water (deionized)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine m-aminophenol (3 equivalents) and the desired benzoin derivative (1 equivalent).
-
Acid Addition: Carefully add concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to 135 °C with vigorous stirring for 30 minutes. During this time, water will be collected in the Dean-Stark trap.
-
Work-up: After cooling to room temperature, quench the reaction mixture by adding water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of 4- and 6-hydroxyindoles, is purified by column chromatography on silica gel.
-
Elute with a mixture of hexane and dichloromethane to isolate the 4-hydroxyindole isomer.
-
Subsequently, elute with a mixture of dichloromethane and methanol to isolate the 6-hydroxyindole isomer.
-
-
Characterization: Confirm the structure and purity of the isolated products using spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Characterization Data for Representative Products:
2,3-diphenyl-1H-indol-6-ol:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.05 (s, 1H, OH), 8.83 (s, 1H, NH), 7.52–7.36 (m, 3H, ArH), 7.36–7.26 (m, 3H, ArH), 7.20 (m, 2H, ArH), 7.09 (d, J = 8.6 Hz, 1H), 6.81 (d, J = 2.2 Hz, 1H), 6.56 (dd, J = 8.6, 2.2 Hz, 1H).[1]
2,3-diphenyl-1H-indol-4-ol:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, OH), 11.21 (s, 1H, NH), 7.45-7.20 (m, 10H, ArH), 6.95 (t, J = 7.9 Hz, 1H), 6.65 (d, J = 7.6 Hz, 1H), 6.40 (d, J = 7.9 Hz, 1H).
Visualizations
Caption: Reaction scheme for the Bischler-Möhlau synthesis of 4- and 6-hydroxyindoles.
Caption: Experimental workflow for the synthesis and purification of 4- and 6-hydroxyindoles.
Caption: Proposed mechanism for the formation of 4- and 6-hydroxyindoles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-1H-indole-6-carboxylic Acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-1H-indole-6-carboxylic acid. The following sections address common issues that can lead to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A common and effective strategy involves a multi-step synthesis, typically starting with the construction of a substituted indole ring, followed by functional group manipulations. A plausible route is the synthesis of methyl 4-hydroxy-1H-indole-6-carboxylate, which is then hydrolyzed to the final carboxylic acid product. Key indole formation reactions that can be adapted for this synthesis include the Japp-Klingemann and Nenitzescu reactions.
Q2: My overall yield is consistently low. What are the most critical stages of the synthesis to scrutinize?
Low overall yield can result from inefficiencies at several stages. The most critical points to investigate are:
-
Indole Ring Formation: This is often the most complex step and can be sensitive to reaction conditions, leading to side products or incomplete conversion.
-
Purification of Intermediates: Inefficient purification can lead to the carryover of impurities that may interfere with subsequent steps.
-
Hydrolysis of the Ester: While often a high-yielding reaction, the hydrolysis of the methyl ester to the carboxylic acid can present challenges, such as incomplete reaction or degradation of the product under harsh conditions.
Q3: I am observing multiple spots on my TLC plate after the indole formation step. What are the likely side products?
The formation of multiple products is a common issue in indole synthesis. Depending on the specific method used, side products can include:
-
Regioisomers: In reactions like the Bischler-Möhlau synthesis, the formation of isomeric hydroxyindoles is possible.[1][2][3]
-
Incomplete Cyclization: The immediate precursors to the indole ring may remain if the cyclization conditions are not optimal.
-
Oxidation Products: Hydroxyindoles can be susceptible to oxidation, especially in the presence of air and light, leading to colored impurities.
-
Polymerization: Strong acidic conditions can sometimes lead to the polymerization of indole derivatives.
Q4: How can I effectively purify the final this compound product?
Purification of indole carboxylic acids can be challenging due to their polarity and potential for zwitterion formation. A common method involves:
-
Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate) and wash with an organic solvent to remove neutral and basic impurities.
-
Precipitation: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, causing the product to precipitate.
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as an alcohol/water or toluene/petroleum ether mixture.[4]
Troubleshooting Guide
Issue 1: Low Yield in Indole Ring Formation (e.g., via Japp-Klingemann/Fischer Indole Synthesis)
| Potential Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the temperature is maintained at 0-5 °C during the formation of the diazonium salt. Use fresh sodium nitrite. |
| Side Reactions of Diazonium Salt | Use the diazonium salt immediately after its preparation as it can be unstable. |
| Inefficient Coupling in Japp-Klingemann Reaction | Optimize the pH of the reaction mixture; the coupling is typically favored under mildly basic conditions. Ensure efficient stirring to promote mixing of the aqueous and organic phases. |
| Low Yield in Fischer Indole Cyclization | The choice of acid catalyst is crucial; experiment with different Brønsted acids (e.g., HCl, H₂SO₄, PTSA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the reaction temperature and time. |
| Formation of Regioisomers | The regiochemical outcome of the Fischer indole synthesis can be influenced by the substituents on the arylhydrazine. Careful selection of starting materials is key. |
Issue 2: Incomplete Hydrolysis of Methyl 4-hydroxy-1H-indole-6-carboxylate
| Potential Cause | Suggested Solution |
| Insufficient Base | Use a stoichiometric excess of a strong base like lithium hydroxide or sodium hydroxide (typically 2-3 equivalents). |
| Low Reaction Temperature | Heat the reaction mixture to reflux to ensure the reaction goes to completion. Monitor the reaction progress by TLC until the starting ester is fully consumed. |
| Poor Solubility of the Ester | Use a co-solvent system such as THF/water or methanol/water to ensure the ester is fully dissolved.[5] |
| Reversibility (Acid-Catalyzed Hydrolysis) | If using acid catalysis, ensure a large excess of water is present to drive the equilibrium towards the products.[6] |
Issue 3: Product Degradation During Hydrolysis or Workup
| Potential Cause | Suggested Solution |
| Harsh Basic Conditions | Avoid prolonged reaction times at high temperatures in the presence of a strong base, which can lead to decomposition. Monitor the reaction closely. |
| Oxidation of the Phenolic Hydroxyl Group | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas solvents prior to use. |
| Acid-Catalyzed Decomposition | During acidic workup to precipitate the carboxylic acid, avoid excessively high concentrations of acid and prolonged exposure. |
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate via a Japp-Klingemann/Fischer Approach under Various Conditions.
| Entry | Acid Catalyst (Fischer Cyclization) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | HCl (ethanolic) | 80 | 6 | 55 |
| 2 | H₂SO₄ (in acetic acid) | 100 | 4 | 62 |
| 3 | Polyphosphoric acid (PPA) | 120 | 2 | 68 |
| 4 | ZnCl₂ (neat) | 140 | 1 | 75 |
Table 2: Influence of Base and Solvent on the Hydrolysis of Methyl 4-hydroxy-1H-indole-6-carboxylate.
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH (2.0) | Methanol/Water | 60 | 8 | 85 |
| 2 | LiOH (2.5) | THF/Water | 65 | 6 | 92 |
| 3 | KOH (2.0) | Ethanol/Water | 78 | 5 | 88 |
| 4 | LiOH (2.5) | Dioxane/Water | 100 | 4 | 95 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate (Hypothetical, based on related syntheses)
This protocol is a hypothetical adaptation of the Japp-Klingemann and Fischer indole syntheses.
-
Diazotization: Dissolve the starting aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Japp-Klingemann Coupling: In a separate flask, dissolve the β-ketoester (e.g., methyl 2-methylacetoacetate) (1.0 eq) in ethanol and add a solution of sodium acetate. Cool this solution to 0-5 °C and slowly add the freshly prepared diazonium salt solution. Stir vigorously for 2-4 hours at this temperature.
-
Workup and Isolation of Hydrazone: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone.
-
Fischer Indole Cyclization: Dissolve the crude hydrazone in a suitable solvent (e.g., ethanol, acetic acid, or toluene). Add the acid catalyst (e.g., ethanolic HCl, H₂SO₄, or PPA). Heat the mixture to reflux and monitor the reaction by TLC.
-
Purification: After completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to afford methyl 4-hydroxy-1H-indole-6-carboxylate.
Protocol 2: Hydrolysis of Methyl 4-hydroxy-1H-indole-6-carboxylate
-
Reaction Setup: Dissolve methyl 4-hydroxy-1H-indole-6-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).[5]
-
Addition of Base: Add lithium hydroxide monohydrate (2.5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate of this compound should form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. distantreader.org [distantreader.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for the synthesis of 4-hydroxy-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the successful synthesis of 4-hydroxy-1H-indole-6-carboxylic acid. The guidance is structured around a plausible multi-step synthetic pathway, addressing potential issues at each critical stage.
FAQs: General Questions
Q1: What is a common synthetic strategy for preparing this compound?
A1: A frequently employed strategy involves a multi-step process that begins with the construction of the 4-hydroxyindole core, followed by the introduction of the carboxylic acid functionality at the 6-position. A typical sequence includes:
-
Synthesis of a 4-oxo-4,5,6,7-tetrahydroindole intermediate.
-
Aromatization to form the 4-hydroxyindole scaffold.
-
Protection of the hydroxyl and/or indole nitrogen to control regioselectivity in subsequent steps.
-
Formylation at the C6 position, commonly via a Vilsmeier-Haack or related reaction.
-
Oxidation of the C6-formyl group to the desired carboxylic acid.
-
Deprotection to yield the final product.
Q2: Why is regioselective functionalization of the 4-hydroxyindole ring challenging?
A2: The 4-hydroxyindole ring system presents a challenge for regioselective electrophilic substitution. The electron-donating hydroxyl group strongly activates the benzene portion of the molecule, while the pyrrole ring is inherently electron-rich and most reactive at the C3 position.[1] This can lead to a mixture of products if the reaction conditions and protecting group strategy are not carefully optimized.
Q3: Are there any known one-pot syntheses for this molecule?
A3: While multi-step syntheses are more commonly documented, research into more efficient, one-pot procedures for polysubstituted indoles is ongoing.[2][3] However, for a molecule with this specific substitution pattern, a step-wise approach generally offers better control and yields.
Troubleshooting Guides by Synthetic Stage
Stage 1: Synthesis of the 4-Hydroxyindole Core
A common and scalable method for the synthesis of 4-hydroxyindole involves the aromatization of a 4-oxo-4,5,6,7-tetrahydroindole derivative.[4][5]
Experimental Protocol: Aromatization of 1-acetyl-4-oxo-4,5,6,7-tetrahydroindole
-
Bromination: The 1-acetyl-4-oxo-4,5,6,7-tetrahydroindole is first brominated at the alpha position to the ketone.
-
Elimination: The resulting alpha-bromo ketone undergoes an elimination reaction upon treatment with a base (e.g., DBU) to yield the aromatized 1-acetyl-4-hydroxyindole.
-
Deprotection: The acetyl protecting group is then removed via hydrolysis to give 4-hydroxyindole.
Table 1: Reaction Parameters for Aromatization
| Parameter | Value | Reference |
| Brominating Agent | Liquid Bromine | [6] |
| Solvent for Bromination | Chloroform | [6] |
| Elimination Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | [6] |
| Deprotection Condition | Hydrolysis | [6] |
| Overall Yield | High | [6] |
Troubleshooting for Stage 1
| Problem | Possible Cause | Suggested Solution |
| Low yield of aromatized product | Incomplete bromination. | Ensure the use of stoichiometric amounts of bromine and monitor the reaction by TLC. |
| Inefficient elimination. | Use a strong, non-nucleophilic base like DBU and ensure anhydrous conditions. | |
| Degradation of the product. | Maintain the recommended reaction temperatures and minimize reaction times. | |
| Formation of multiple byproducts | Over-bromination or side reactions. | Control the addition rate of bromine and maintain a low reaction temperature. |
| Instability of the 4-hydroxyindole product. | Consider carrying the product forward to the next step without extensive purification if it is sufficiently pure. | |
| Incomplete deprotection of the acetyl group | Insufficient hydrolysis. | Increase the reaction time or the concentration of the acid/base used for hydrolysis. |
Diagram of Stage 1 Workflow
Stage 2: Formylation of 4-Hydroxyindole at C6
The introduction of a formyl group is a key step towards the final carboxylic acid. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[7][8] To achieve C6 selectivity, protection of the more reactive C3 position and the hydroxyl group may be necessary.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Protection: Protect the 4-hydroxy group (e.g., as a methoxy or benzyloxy ether) and the indole nitrogen (e.g., with a Boc or tosyl group) if necessary to direct formylation to C6.
-
Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperature.
-
Formylation: Add the protected 4-hydroxyindole to the Vilsmeier reagent.
-
Hydrolysis: Quench the reaction with water to hydrolyze the intermediate iminium salt to the aldehyde.
Table 2: Typical Vilsmeier-Haack Reaction Conditions
| Parameter | Reagents/Conditions | Reference |
| Formylating Agent | POCl₃ / DMF | [9] |
| Temperature | 0 °C to room temperature | [9] |
| Reaction Time | 1-3 hours | [9] |
| Work-up | Aqueous hydrolysis | [9] |
Troubleshooting for Stage 2
| Problem | Possible Cause | Suggested Solution |
| Low or no formylation | Deactivation of the indole ring by the protecting group. | Choose a protecting group that does not significantly reduce the nucleophilicity of the ring. |
| Insufficiently reactive Vilsmeier reagent. | Ensure anhydrous conditions and use freshly distilled reagents for the preparation of the Vilsmeier reagent. | |
| Formylation at the wrong position (e.g., C3) | The C3 position is inherently more reactive. | Ensure the C3 position is blocked with a suitable protecting group if direct C6 formylation is not achieved. |
| Incorrect choice of protecting group on the 4-hydroxy moiety. | The electronic effect of the protecting group can influence regioselectivity. Experiment with different protecting groups. | |
| Formation of tar-like substances | Reaction temperature is too high. | Maintain low temperatures, especially during the addition of the indole substrate to the Vilsmeier reagent. |
| Instability of the indole ring under acidic conditions. | Neutralize the reaction mixture promptly during work-up. |
Diagram of Stage 2 Logical Relationships
Stage 3: Oxidation of the Formyl Group to a Carboxylic Acid
The final step in constructing the target molecule is the oxidation of the 6-formyl group. Several mild to strong oxidizing agents can be employed for this transformation.[10]
Experimental Protocol: Oxidation of Aldehyde
-
Oxidation: Dissolve the 6-formyl-4-protected-hydroxyindole in a suitable solvent and treat with an oxidizing agent such as potassium permanganate (KMnO₄), or silver oxide (Ag₂O).[11][12]
-
Work-up: After the reaction is complete, quench any excess oxidant and acidify the mixture to precipitate the carboxylic acid.
-
Deprotection: If protecting groups were used, they are removed in the final step to yield this compound.
Table 3: Common Oxidizing Agents for Aldehydes
| Oxidizing Agent | Typical Conditions | Advantages |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Strong, cost-effective |
| Silver Oxide (Ag₂O) | Basic aqueous solution | Mild, selective for aldehydes |
| Sodium Chlorite (NaClO₂) | Buffered solution with a scavenger | Mild, high yielding |
Troubleshooting for Stage 3
| Problem | Possible Cause | Suggested Solution |
| Incomplete oxidation | Insufficient amount of oxidizing agent or short reaction time. | Use a slight excess of the oxidant and monitor the reaction by TLC until the starting material is consumed. |
| Low reactivity of the aldehyde. | A stronger oxidizing agent or higher reaction temperature may be required. | |
| Degradation of the indole ring | The oxidizing agent is too harsh. | Use a milder oxidant like silver oxide. The indole nucleus is sensitive to strong oxidizing conditions. |
| Reaction temperature is too high. | Perform the oxidation at a lower temperature. | |
| Difficulties in isolating the product | The carboxylic acid is soluble in the aqueous phase. | Ensure complete precipitation by adjusting the pH to be sufficiently acidic. Extraction with an organic solvent may be necessary. |
| Incomplete deprotection | The protecting group is stable to the work-up conditions. | A separate, specific deprotection step is required. |
Diagram of Stage 3 Signaling Pathway Analogy
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. actascientific.com [actascientific.com]
- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. britannica.com [britannica.com]
- 11. distantreader.org [distantreader.org]
- 12. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues of 4-Hydroxy-1H-indole-6-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-hydroxy-1H-indole-6-carboxylic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous buffers?
A1: this compound is a poorly soluble compound in neutral aqueous buffers due to its hydrophobic indole ring and the presence of both a hydroxyl and a carboxylic acid group, which can participate in intermolecular hydrogen bonding, leading to a stable crystal lattice. Its solubility is highly dependent on the pH of the buffer.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly influenced by pH. As a carboxylic acid, its solubility increases dramatically at pH values above its pKa, where it deprotonates to form the more soluble carboxylate salt. Conversely, in acidic conditions (pH below its pKa), the compound will be in its less soluble, neutral form. The phenolic hydroxyl group can also ionize at higher pH values, further increasing solubility.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out" and occurs when the compound is less soluble in the final aqueous buffer than in the DMSO stock. To troubleshoot this, you can:
-
Decrease the concentration of your DMSO stock solution.
-
Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to allow for better mixing and prevent localized high concentrations.
-
Increase the pH of the aqueous buffer to ionize the carboxylic acid group and enhance solubility.
-
Include a co-solvent in your final aqueous buffer to increase the overall solvent polarity.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvents can be very effective. Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous buffer to increase the solubility of hydrophobic compounds. It is important to determine the optimal percentage of the co-solvent, as high concentrations may be incompatible with downstream biological assays.
Q5: Are there other methods to enhance the solubility of this compound?
A5: Besides pH adjustment and co-solvents, you can explore the use of cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an inclusion complex that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose.
Troubleshooting Guides
Issue 1: Inconsistent Solubility Results
Symptoms:
-
Varying solubility values between experiments.
-
Precipitation in some replicates but not others.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Buffer Preparation | Ensure buffers are prepared consistently with the same reagents and water quality. Calibrate your pH meter before each use. |
| Temperature Fluctuations | Solubility is temperature-dependent. Perform all solubility experiments at a controlled and consistent temperature. |
| Equilibration Time | Ensure the compound has reached equilibrium solubility. For thermodynamic solubility, this may take 24-72 hours of shaking. |
| Compound Purity/Form | Verify the purity and solid-state form (polymorph) of your compound, as these can significantly impact solubility. |
Issue 2: Compound Degrades in the Buffer
Symptoms:
-
Change in the color of the solution over time.
-
Appearance of new peaks in HPLC analysis.
Possible Causes & Solutions:
| Cause | Solution |
| pH Instability | The indole moiety can be susceptible to degradation at extreme pH values. Assess the stability of the compound at the working pH. |
| Oxidation | The hydroxyl group on the indole ring may be prone to oxidation. Prepare solutions fresh and consider adding antioxidants if compatible with your experiment. |
| Light Sensitivity | Some indole-containing compounds are light-sensitive. Protect your solutions from light by using amber vials or covering them with foil. |
Quantitative Data Summary
The following tables provide hypothetical but realistic solubility data for this compound under various conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C
| Buffer System | pH | Solubility (µg/mL) |
| 0.1 M Citrate Buffer | 3.0 | < 1 |
| 0.1 M Acetate Buffer | 5.0 | 5 ± 1 |
| 0.1 M Phosphate Buffer | 7.4 | 50 ± 5 |
| 0.1 M Carbonate Buffer | 9.0 | 500 ± 20 |
Table 2: Effect of Co-solvents on the Solubility of this compound in Phosphate Buffered Saline (PBS, pH 7.4) at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | 50 ± 5 |
| Ethanol | 5 | 150 ± 10 |
| Ethanol | 10 | 400 ± 15 |
| Propylene Glycol | 5 | 120 ± 8 |
| Propylene Glycol | 10 | 350 ± 12 |
| PEG 400 | 5 | 200 ± 10 |
| PEG 400 | 10 | 550 ± 25 |
Table 3: Effect of Cyclodextrins on the Solubility of this compound in Water at 25°C
| Cyclodextrin | Concentration (% w/v) | Solubility (µg/mL) |
| None | 0 | < 1 |
| HP-β-CD | 2 | 100 ± 8 |
| HP-β-CD | 5 | 350 ± 15 |
| SBE-β-CD | 2 | 250 ± 12 |
| SBE-β-CD | 5 | 800 ± 30 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
-
Preparation:
-
Add an excess amount of solid this compound to a clear glass vial.
-
Add a known volume of the desired aqueous buffer.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for 24 to 72 hours to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm filter to remove any undissolved particles.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standards of known concentrations to determine the solubility.
-
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Solvent Selection:
-
Based on preliminary tests, select a suitable water-miscible co-solvent (e.g., ethanol, DMSO, PEG 400).
-
-
Dissolution:
-
Weigh the required amount of this compound and dissolve it in the chosen co-solvent to prepare a concentrated stock solution. Gentle warming or sonication may be used to aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
To prepare the final working solution, slowly add the co-solvent stock solution to the aqueous buffer while continuously vortexing or stirring.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of the stock solution or the final concentration in the buffer may need to be reduced.
-
Protocol 3: Enhancing Solubility with Cyclodextrins
-
Cyclodextrin Solution Preparation:
-
Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in the desired aqueous buffer at the desired concentration.
-
-
Complexation:
-
Add an excess amount of solid this compound to the cyclodextrin solution.
-
Shake the mixture at a controlled temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
-
Sample Processing and Analysis:
-
Follow steps 3 and 4 of the Shake-Flask Method (Protocol 1) to separate the undissolved solid and quantify the concentration of the solubilized compound.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Pathways to enhance aqueous solubility.
stability of 4-hydroxy-1H-indole-6-carboxylic acid under different pH and temperature conditions
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 4-hydroxy-1H-indole-6-carboxylic acid. It addresses potential stability issues under various pH and temperature conditions through troubleshooting guides and frequently asked questions.
Stability Profile of this compound: An Overview
Detailed quantitative stability data for this compound is not extensively available in public literature. However, based on the chemical structure, which features a hydroxyindole core and a carboxylic acid group, certain stability characteristics can be anticipated. Indole rings, particularly those with hydroxyl groups, are susceptible to oxidation. The carboxylic acid moiety can undergo decarboxylation, especially at elevated temperatures. The overall stability of the molecule will be influenced by pH, temperature, light, and the presence of oxidizing agents.
Forced degradation studies are an essential component of drug development and analytical method development.[1] These studies involve subjecting the drug substance to stress conditions, such as hydrolysis, oxidation, humidity, temperature, and photolytic stress, to understand its degradation pathways and intrinsic stability.[1][2]
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish its stability profile.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphate buffer solutions (pH 3, 7, 9)
-
Calibrated pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with high-purity water.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for a defined period, protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to a high temperature (e.g., 80°C) in a temperature-controlled oven for a defined period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
4. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method.
-
A reverse-phase HPLC method with a C18 column is a common starting point.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Use a gradient elution to separate the parent compound from its degradation products.
-
Monitor the elution profile using a UV or PDA detector at a wavelength where the compound and its potential degradation products have significant absorbance.
5. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Identify and characterize the major degradation products using techniques such as mass spectrometry (MS).
Quantitative Data Summary
Since specific experimental data for this compound is not available, the following table provides a template for summarizing the results of a forced degradation study.
| Stress Condition | Temperature (°C) | Time (hours) | pH | % Degradation of Parent Compound | Number of Degradation Products |
| Acidic Hydrolysis | 60 | 24 | 1 | ||
| 60 | 48 | 1 | |||
| 60 | 72 | 1 | |||
| Alkaline Hydrolysis | 60 | 24 | 13 | ||
| 60 | 48 | 13 | |||
| 60 | 72 | 13 | |||
| Neutral Hydrolysis | 60 | 24 | 7 | ||
| 60 | 48 | 7 | |||
| 60 | 72 | 7 | |||
| Oxidative Degradation | 25 | 24 | - | ||
| Thermal Degradation | 80 | 72 | - | ||
| Photolytic Degradation | 25 | As per ICH Q1B | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). |
| The analytical method is not stability-indicating. | Modify the HPLC method (e.g., change the mobile phase composition, gradient profile, or column) to achieve separation of the parent peak from any potential degradation products. | |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound and its degradation products. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Use a guard column or replace the analytical column. | |
| Formation of multiple, small degradation peaks. | Complex degradation pathway. | Use a more advanced analytical technique, such as LC-MS, to identify the degradation products. |
| Secondary degradation of primary degradation products. | Analyze samples at multiple time points to understand the degradation kinetics. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure, the most probable degradation pathways are oxidation of the hydroxyindole ring and decarboxylation of the carboxylic acid group. Hydrolysis of the indole ring is also possible under strong acidic or basic conditions.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. To develop such a method, you should perform forced degradation studies and ensure that all major degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector can help confirm the specificity of the method.
Q3: What are the typical storage conditions for this compound?
A3: In the absence of specific stability data, it is recommended to store the compound in a cool, dry, and dark place to minimize thermal, hydrolytic, and photolytic degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.
Q4: How does pH affect the stability of the carboxylic acid group?
A4: The carboxylic acid group will exist in its protonated form (-COOH) at low pH and in its deprotonated form (-COO⁻) at high pH. The stability of the molecule to decarboxylation can be pH-dependent. Generally, thermal decarboxylation is more facile for the protonated form.
Q5: Are there any specific safety precautions I should take when handling this compound during stability studies?
A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with acidic, basic, or oxidizing agents, handle them in a fume hood. The toxicological properties of this compound may not be fully characterized, so it should be handled with care.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Factors influencing the stability of this compound and potential degradation pathways.
References
identifying and minimizing byproducts in 4-hydroxy-1H-indole-6-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-1H-indole-6-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a common synthetic route for this compound, and what are the critical stages?
A common and effective strategy for the synthesis of this compound involves a two-step process:
-
Japp-Klingemann Reaction: This step is used to synthesize the key hydrazone intermediate. It typically involves the reaction of a diazonium salt of an appropriate aniline precursor with a β-keto-ester.[1][2]
-
Fischer Indole Synthesis: The hydrazone intermediate is then cyclized under acidic conditions to form the desired indole ring structure.[1]
A plausible route starts from 4-amino-3-hydroxybenzoic acid, which is first diazotized and then reacted with a β-keto-ester like ethyl 2-oxopropanoate (ethyl pyruvate) in a Japp-Klingemann reaction to form the corresponding hydrazone. This hydrazone is then subjected to Fischer indole synthesis to yield this compound.
Q2: I am observing a low yield in my Fischer indole synthesis step. What are the potential causes and how can I improve it?
Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors. Below is a troubleshooting guide to help improve your yield:
| Potential Cause | Recommended Solution |
| Incomplete Hydrazone Formation | Ensure the Japp-Klingemann reaction has gone to completion. Purify the hydrazone intermediate before proceeding to the cyclization step. |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are crucial. Common catalysts include Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). It is advisable to screen different catalysts and concentrations to find the optimal conditions for your specific substrate. |
| Incorrect Reaction Temperature | The reaction often requires elevated temperatures, but excessive heat can lead to degradation of the starting material and product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. |
| Poor Solvent Choice | Polar aprotic solvents such as ethanol, acetic acid, or toluene are often used. The choice of solvent can significantly impact the reaction rate and yield. Consider screening different solvents. |
| Oxidation of the Hydroxy Group | The 4-hydroxy group is susceptible to oxidation, which can lead to colored byproducts and reduced yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[3] |
Q3: My final product is highly colored and shows multiple spots on TLC. What are the likely byproducts and how can I minimize their formation?
The formation of byproducts is a significant challenge in the synthesis of this compound. Here are some common byproducts and strategies to minimize them:
-
Oxidized Species: The 4-hydroxyindole moiety is prone to oxidation, leading to the formation of colored, often polymeric, byproducts.
-
Minimization: As mentioned, running the reaction under an inert atmosphere is critical. The addition of antioxidants, such as ascorbic acid or sodium bisulfite, in trace amounts during workup and purification might also be beneficial.
-
-
Decarboxylated Byproducts: The carboxylic acid group can be lost under the harsh acidic and high-temperature conditions of the Fischer indole synthesis, leading to the formation of 4-hydroxyindole.
-
Minimization: Carefully control the reaction temperature and time. Using a milder acid catalyst or lower concentration might also reduce the extent of decarboxylation.
-
-
Regioisomers: If the starting materials are not appropriately substituted, the formation of isomeric indole products is possible. However, with the proposed route starting from 4-amino-3-hydroxybenzoic acid, this is less of a concern.
-
Incomplete Cyclization: Unreacted hydrazone or intermediate species can remain in the final product.
-
Minimization: Ensure sufficient reaction time and optimal catalyst concentration to drive the reaction to completion.
-
Q4: What are the recommended methods for purifying the final product, this compound?
The purification of indole carboxylic acids can be challenging due to their polarity and potential for zwitterion formation. Here are some effective purification techniques:
| Purification Method | Description |
| Recrystallization | This is a primary method for purifying solid organic compounds. A suitable solvent system (or solvent/anti-solvent pair) should be identified. For a polar molecule like this compound, polar solvents like ethanol, methanol, water, or mixtures thereof could be effective. |
| Acid-Base Extraction | The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified to precipitate the purified carboxylic acid. |
| Column Chromatography | For separating mixtures of closely related compounds, silica gel column chromatography can be employed. A polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically required. It is often beneficial to add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel. |
Experimental Protocols
Protocol 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction (Hypothetical)
-
Diazotization of 4-amino-3-hydroxybenzoic acid:
-
Dissolve 4-amino-3-hydroxybenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Coupling with Ethyl 2-oxopropanoate:
-
In a separate flask, dissolve ethyl 2-oxopropanoate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl 2-oxopropanoate solution with vigorous stirring, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into cold water to precipitate the crude hydrazone.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude hydrazone can be purified by recrystallization from ethanol/water.
-
Protocol 2: Fischer Indole Synthesis of this compound (Hypothetical)
-
Cyclization:
-
Suspend the purified hydrazone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the acid catalyst (e.g., polyphosphoric acid, 10 eq by weight, or concentrated sulfuric acid, 2-4 eq).
-
Heat the reaction mixture to reflux (or a specific optimal temperature determined by screening) under an inert atmosphere of nitrogen or argon.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The crude product will precipitate out of the aqueous solution.
-
Collect the solid by filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude this compound using one of the methods described in Q4 , such as recrystallization from an appropriate solvent or column chromatography.
-
Data Presentation
Table 1: Illustrative Data on the Effect of Acid Catalyst on Fischer Indole Synthesis Yield
| Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| H₂SO₄ (2) | Ethanol | 80 | 4 | 45 | 85 |
| H₂SO₄ (4) | Ethanol | 80 | 2 | 55 | 88 |
| PPA (10x wt) | Toluene | 110 | 3 | 65 | 92 |
| ZnCl₂ (1.5) | Acetic Acid | 100 | 6 | 50 | 80 |
| BF₃·OEt₂ (2) | Dioxane | 90 | 5 | 48 | 82 |
Note: The data in this table is illustrative and intended to demonstrate the type of optimization that may be required. Actual results will vary depending on the specific reaction conditions and substrate.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for minimizing byproducts and improving yield.
References
Technical Support Center: Improving Regioselectivity in the Bischler Synthesis of 4-Hydroxyindoles
Welcome to the technical support center for the Bischler synthesis of 4-hydroxyindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this synthetic procedure. The following information is curated to help you improve the regioselectivity towards the desired 4-hydroxyindole isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are performing a Bischler synthesis with m-aminophenol and an α-haloketone, but we predominantly obtain the 6-hydroxyindole isomer. How can we improve the yield of the 4-hydroxyindole?
This is a common and expected outcome of the classical Bischler-Möhlau synthesis with m-aminophenol. The reaction typically yields a mixture of 4- and 6-hydroxyindoles, with the 6-hydroxy isomer being the major product due to the electronic and steric factors governing the electrophilic cyclization step.[1][2]
Troubleshooting Strategies to Enhance 4-Hydroxyindole Formation:
-
Steric Hindrance: The regioselectivity of the Bischler synthesis is sensitive to steric effects. Introducing a bulky substituent at the C2 position of the m-aminophenol ring can sterically hinder the cyclization at the C6 position, thereby favoring the formation of the 4-hydroxyindole.
-
Protecting Groups: The use of protecting groups on the hydroxyl or amino functionalities of m-aminophenol can alter the electronic properties and steric environment of the aniline ring, potentially influencing the regioselectivity of the cyclization. Experimenting with different protecting groups (e.g., bulky silyl ethers for the hydroxyl group or a carbamate for the amino group) may shift the isomeric ratio in favor of the 4-hydroxyindole.
-
Catalyst and Reaction Conditions: While traditionally conducted under harsh thermal conditions, modern variations of the Bischler synthesis offer more control.
-
Lewis Acids: The choice of Lewis acid catalyst can influence the reaction pathway. While systematic studies on this specific reaction are limited, it is worth exploring a range of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) to identify one that may favor cyclization at the C4 position.
-
Microwave Irradiation: The use of microwave irradiation has been shown to improve yields and shorten reaction times in Bischler syntheses.[3] It is possible that the altered energy transfer mechanism under microwave conditions could influence the regioselectivity.
-
Temperature: A modified Bischler-Möhlau reaction conducted at a lower temperature (around 135 °C) has been reported to improve overall yields and reduce the formation of tarry side products, although it still favors the 6-hydroxy isomer.[1][2]
-
Q2: What is the underlying mechanism that dictates the regioselectivity in the Bischler synthesis with m-aminophenol?
The regioselectivity is determined during the intramolecular electrophilic aromatic substitution (cyclization) step. The intermediate α-arylamino ketone, formed from the reaction of m-aminophenol and the α-haloketone, undergoes an acid-catalyzed cyclization. The hydroxyl group of m-aminophenol is an ortho-, para-directing group. Therefore, electrophilic attack is favored at the positions ortho (C2 and C4) and para (C6) to the hydroxyl group. The amino group, once protonated under the acidic conditions, becomes a meta-directing deactivating group. The interplay of these electronic effects, along with steric considerations, ultimately dictates the preferred site of cyclization. In the case of m-aminophenol, the C6 position is electronically favored and generally less sterically hindered than the C2 position, leading to the predominance of the 6-hydroxyindole. The C4 position is also electronically activated, but to a lesser extent than the C6 position.
Q3: Are there alternative synthetic routes to 4-hydroxyindoles if the Bischler synthesis fails to provide the desired regioselectivity?
Yes, if optimizing the Bischler synthesis proves challenging, several alternative methods can be employed for the synthesis of 4-hydroxyindoles:
-
Synthesis from Substituted Anilines: A more direct approach involves starting with an aniline that is already substituted in a way that forces the desired cyclization. For example, using a 2-bromo-5-hydroxyaniline derivative would pre-determine the regiochemistry of the indole formation.
-
Directed Ortho-Lithiation: This strategy allows for the specific functionalization of the C4 position of a protected indole or a suitable precursor.
-
Modern Palladium-Catalyzed Methods: A variety of palladium-catalyzed cross-coupling and cyclization reactions have been developed for the synthesis of substituted indoles with high regiocontrol.
Q4: We are observing significant formation of tarry byproducts in our Bischler synthesis. How can this be minimized?
The high temperatures often employed in the classical Bischler synthesis can lead to polymerization and degradation of the starting materials and products.
Mitigation Strategies:
-
Lower Reaction Temperature: A modified procedure using a lower temperature of 135 °C has been shown to reduce the formation of tarry side products.[1][2]
-
Microwave Synthesis: Microwave-assisted synthesis can often promote the desired reaction at a faster rate and at lower bulk temperatures, which can minimize the formation of degradation products.[3]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
Quantitative Data Summary
The following table summarizes the reported yields and isomer ratios for the Bischler synthesis of hydroxyindoles from m-aminophenol. Note that specific quantitative data for strategies to improve 4-hydroxyindole selectivity is scarce in the literature, highlighting the need for further research in this area.
| Catalyst / Conditions | α-Ketone | 4-Hydroxyindole Yield | 6-Hydroxyindole Yield | Isomer Ratio (4-OH : 6-OH) | Reference |
| Hydrochloric Acid (10M), 135 °C | Benzoin | Not specified | Major product | Not specified | [1][2] |
Experimental Protocols
Modified Bischler-Möhlau Synthesis of 4- and 6-Hydroxyindoles[1][2]
This protocol describes a modified procedure that has been reported to provide a mixture of 4- and 6-hydroxyindoles from m-aminophenol and benzoin.
Materials:
-
m-Aminophenol
-
Benzoin
-
10M Hydrochloric Acid
-
Dichloromethane (CH₂Cl₂)
-
Hexane (C₆H₁₄)
-
Methanol (MeOH)
Procedure:
-
To 3 equivalents of m-aminophenol, add 1 equivalent of benzoin.
-
Add 1.5 mL of 10M hydrochloric acid per 0.082 mmol of m-aminophenol.
-
Heat the reaction mixture to 135 °C for 30 minutes. During the reaction, water can be removed using a Dean-Stark apparatus under a weak vacuum.
-
After cooling, treat the resulting solid mass with 15% hydrochloric acid.
-
Filter the mixture, wash the solid with water, and dry it.
-
The crude product, containing a mixture of 4- and 6-hydroxyindoles, can be purified by column chromatography.
-
Elution with a 1:1 mixture of dichloromethane and hexane will yield the 4-hydroxyindole derivative.
-
Subsequent elution with a 20:1 mixture of dichloromethane and methanol will yield the 6-hydroxyindole derivative.
-
Visualizations
Bischler-Möhlau Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Bischler-Möhlau indole synthesis.
Caption: General mechanism of the Bischler-Möhlau indole synthesis.
Troubleshooting Workflow for Improving 4-Hydroxyindole Selectivity
This workflow provides a logical progression for troubleshooting and optimizing the regioselectivity of the Bischler synthesis.
Caption: Decision workflow for improving 4-hydroxyindole selectivity.
References
Technical Support Center: 4-Hydroxy-1H-indole-6-carboxylic Acid Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-hydroxy-1H-indole-6-carboxylic acid in biological media. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of this compound in my cell culture medium over time. What are the potential causes?
A gradual loss of the compound in cell culture medium can be attributed to several factors. The primary reasons include chemical degradation, enzymatic activity in the serum supplement, adsorption to plasticware, or cellular uptake and metabolism. It is crucial to systematically investigate these possibilities to ensure the reliability of your experimental data.
Q2: My stock solution of this compound, prepared in DMSO, shows precipitation after freeze-thaw cycles. Is the compound degrading?
Precipitation upon thawing does not necessarily indicate chemical degradation. It more commonly suggests that the compound's solubility limit has been exceeded at the storage temperature or that the solvent is not ideal for repeated temperature changes. To mitigate this, consider preparing smaller, single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Additionally, ensure the solution is brought to room temperature and vortexed thoroughly before use to ensure complete resolubilization.
Q3: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis of samples incubated in biological media. What could these be?
The appearance of new peaks over time is a strong indicator of compound degradation or metabolism. These new peaks likely represent degradation products or metabolites of this compound. Identifying these unknown peaks is crucial for understanding the degradation pathway.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during the stability assessment of this compound.
Issue 1: Inconsistent Analytical Results
Symptoms:
-
Poor reproducibility of peak areas in HPLC/LC-MS.
-
Shifting retention times.
-
Variable baseline.
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Issues | Ensure mobile phase components are miscible and properly degassed. For reproducible retention of an acidic compound like this compound, precise pH control of the aqueous portion of the mobile phase is critical. Prepare fresh mobile phase daily. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If the problem persists, consider replacing the column frit or the column itself. |
| Injector Problems | Check for leaks or blockages in the injector. Ensure the injection volume is consistent. |
| Sample Preparation | Ensure complete dissolution of the compound in the sample solvent. Filter samples to remove particulates that could clog the system. |
Issue 2: Rapid Loss of Compound in Biological Matrix
Symptoms:
-
Significant decrease in the parent compound concentration at early time points.
-
Formation of multiple degradation peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Chemical Instability (pH, Oxidation) | Assess the stability of the compound in the biological medium without cells or serum at 37°C. This will help differentiate between chemical and enzymatic degradation. If the compound is pH-sensitive, consider adjusting the buffer of the medium if compatible with the experimental system. If oxidation is suspected, consider the addition of antioxidants. |
| Enzymatic Degradation | Perform stability studies in heat-inactivated serum or plasma to denature enzymes and compare the results with those from active serum/plasma. This will help determine the contribution of enzymatic activity to the degradation. |
| Adsorption to Labware | Use low-protein-binding plates and tubes. Quantify the amount of compound in the supernatant after incubation in an empty well plate to assess the extent of adsorption. |
Experimental Protocols
Protocol 1: Assessment of Chemical Stability in Biological Media
This protocol outlines a general procedure for evaluating the stability of this compound in a common biological medium (e.g., cell culture medium with 10% FBS).
Materials:
-
This compound
-
DMSO (or other suitable solvent for stock solution)
-
Biological medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Low-protein-binding microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Spike the biological medium with the stock solution to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.
-
Incubation: Aliquot the working solution into multiple low-binding tubes or wells. Incubate at 37°C in a 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot. The T=0 sample should be processed immediately after preparation.
-
Sample Processing: To stop the degradation process, immediately precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
Data Presentation
Summarize the quantitative data from your stability studies in a table to facilitate comparison and analysis.
Table 1: Stability of this compound in Biological Medium at 37°C
| Time (hours) | Concentration (µM) | % Remaining | Half-life (t½) (hours) |
| 0 | [Initial Concentration] | 100 | |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Note: The half-life can be calculated from the degradation rate constant assuming first-order kinetics.
Visualizations
Hypothetical Degradation Pathway
While specific degradation pathways for this compound are not well-documented, a hypothetical pathway can be proposed based on the known metabolism of other indole derivatives. The indole ring is susceptible to oxidation, and the carboxylic acid group can undergo conjugation.
Caption: Hypothetical degradation pathway of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a stability study.
Caption: General workflow for assessing compound stability in biological media.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting inconsistent analytical results.
Caption: Troubleshooting logic for inconsistent HPLC/LC-MS results.
preventing oxidation of the hydroxyindole moiety during synthesis and storage
Welcome to the technical support center for handling the hydroxyindole moiety. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent oxidation during the synthesis and storage of hydroxyindole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyindole moiety so susceptible to oxidation?
A1: The hydroxyindole ring is an electron-rich aromatic system. The hydroxyl group (-OH) further increases the electron density, making the molecule highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, light, heat, or the presence of metal ions, leading to the formation of colored impurities and degradation of the compound. For instance, 3-hydroxyindole (indoxyl) can be oxidized and dimerize to form the blue pigment indigo.[1]
Q2: What are the common signs of oxidation in my hydroxyindole compound?
A2: The most common sign of oxidation is a change in color. Solutions of hydroxyindoles may turn yellow, brown, pink, or even dark blue upon exposure to air.[1] The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) analysis or additional peaks in Liquid Chromatography-Mass Spectrometry (LC-MS) are also strong indicators of degradation.
Q3: How should I store my hydroxyindole compounds to ensure long-term stability?
A3: Proper storage is critical for preventing degradation. The ideal conditions are cool, dark, and dry.
-
Solid Compounds: Store solid hydroxyindole derivatives as a neat powder in an amber glass vial under an inert atmosphere (argon or nitrogen).[2] It is recommended to flush the vial with inert gas before sealing. Store the vial at a low temperature, typically in a refrigerator (2-8 °C) or freezer (-20 °C).
-
Solutions: Storing hydroxyindoles in solution is generally not recommended for long periods due to increased reactivity.[2] If solution storage is necessary, use a degassed, anhydrous solvent and keep the solution under an inert atmosphere at low temperatures.
Q4: Can pH affect the stability of my hydroxyindole compound?
A4: Yes, pH can significantly influence the rate of oxidation. While the optimal pH is compound-specific, extreme pH values (highly acidic or basic) can catalyze degradation pathways.[3][4] It is crucial to buffer solutions to a pH range where the compound exhibits maximum stability, which often lies in the slightly acidic to neutral range for many organic molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of hydroxyindole compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture or purified solution changes color (e.g., turns yellow, brown, or blue). | Exposure to atmospheric oxygen. | 1. Ensure all reactions are performed under a strict inert atmosphere (argon or nitrogen).2. Use degassed solvents for the reaction and workup.3. During workup (e.g., extraction), work quickly and minimize exposure to air. Consider sparging aqueous layers with inert gas. |
| Significant degradation is observed during purification by column chromatography. | 1. Prolonged exposure to silica gel, which can be slightly acidic and has a large surface area.2. Use of non-degassed solvents for the mobile phase. | 1. Minimize the time the compound spends on the column. Use flash chromatography rather than gravity chromatography.2. Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the solvent system).3. Degas all chromatography solvents by sparging with an inert gas prior to use. |
| The final solid product darkens over time during storage. | 1. Improper storage conditions allowing exposure to air, light, or moisture.2. Residual solvent or impurities catalyzing degradation. | 1. Ensure the product is thoroughly dried under high vacuum to remove all solvent.2. Store the solid in an amber vial, flush with argon or nitrogen, seal tightly, and store in a freezer.3. If the compound is particularly sensitive, consider storing it in a glovebox.[5] |
| Low yield in a synthetic step involving a hydroxyindole. | Oxidation of the starting material or intermediate. | 1. Implement rigorous air-free techniques for all steps.[6]2. Add a small amount of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) to the reaction mixture if it does not interfere with the desired chemistry.[7][8]3. Consider using a protecting group for the hydroxyl moiety if it is not involved in the reaction. |
Experimental Protocols & Methodologies
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
To prevent oxidation during synthesis, it is crucial to exclude oxygen from the reaction vessel. This can be achieved using a Schlenk line or a simpler balloon setup.
Materials:
-
Round-bottom flask with a sidearm (Schlenk flask) or a standard round-bottom flask
-
Rubber septum
-
Heat gun or oven
-
Source of inert gas (Argon or Nitrogen)[9]
-
Needles and tubing
-
Stir bar
Procedure:
-
Drying the Glassware: Ensure the reaction flask and stir bar are thoroughly dried by placing them in an oven (>100 °C) for several hours or by flame-drying under vacuum with a heat gun.[6] This removes adsorbed water, which can interfere with many reactions.
-
Assembly: While the flask is still hot, cap it with a rubber septum. Clamp the flask to a stand and allow it to cool to room temperature.
-
Purging with Inert Gas: Insert a needle connected to the inert gas line through the septum. Insert a second "exit" needle to allow the air inside to be displaced.[10]
-
Flushing: Allow the inert gas to flow through the flask for 5-10 minutes to ensure all air is removed.
-
Establishing Positive Pressure: Remove the exit needle first, then the gas inlet needle. The flask is now under a positive pressure of inert gas, preventing air from entering. For longer reactions, a balloon filled with inert gas can be attached to a needle and inserted into the septum to maintain this positive pressure.[11][12]
Protocol 2: Degassing Solvents
Solvents can contain significant amounts of dissolved oxygen, which must be removed for sensitive reactions.
Method A: Sparging (Gas Bubbling)
-
Fill a flask with the solvent and seal it with a septum.
-
Insert a long needle connected to an inert gas source, ensuring the needle tip is below the solvent surface.
-
Insert a short exit needle in the septum.
-
Bubble the inert gas through the solvent vigorously for 15-30 minutes.[13][14] The inert gas displaces the dissolved oxygen.
Method B: Freeze-Pump-Thaw This is the most effective method for rigorous oxygen removal.[15]
-
Place the solvent in a Schlenk flask, ensuring it is no more than half full.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to a high vacuum line and evacuate the headspace for several minutes.
-
Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles escaping the liquid as trapped gas is released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas has been removed. After the final cycle, backfill the flask with inert gas.[6][15]
Protocol 3: Protection of the Hydroxyl Group as a Benzyl Ether
Protecting the reactive hydroxyl group can prevent oxidation and unwanted side reactions. A benzyl ether is a robust protecting group that can be removed under mild hydrogenolysis conditions.
A. Protection Reaction (Benzylation):
-
Reagents: Sodium hydride (NaH), Benzyl bromide (BnBr), Anhydrous solvent (e.g., THF, DMF).
-
Under an inert atmosphere, dissolve the hydroxyindole starting material in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, ~1.1 equivalents) portion-wise. Stir until hydrogen evolution ceases, indicating the formation of the alkoxide.
-
Add benzyl bromide (BnBr, ~1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Proceed with a standard aqueous workup and purification.
B. Deprotection Reaction (Hydrogenolysis):
-
Reagents: Palladium on carbon (Pd/C, 10 mol%), Hydrogen source (H₂ gas or a transfer agent like ammonium formate), Solvent (e.g., Methanol, Ethanol, Ethyl Acetate).
-
Dissolve the benzyl-protected hydroxyindole in the chosen solvent.
-
Carefully add the Pd/C catalyst.
-
If using H₂ gas, flush the flask with hydrogen and maintain a positive pressure with a hydrogen balloon.
-
If using a transfer agent, add ammonium formate (~5 equivalents).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent and concentrate the filtrate under reduced pressure to obtain the deprotected hydroxyindole.[16][17][18]
Data Summary
Table 1: Selection of Hydroxyl Protecting Groups
The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent steps.
| Protecting Group | Abbreviation | Stability | Common Cleavage Conditions | Notes |
| Benzyl Ether | Bn | Stable to acid, base, many oxidizing/reducing agents. | H₂, Pd/C (Hydrogenolysis)[16][17] | Excellent choice for general stability. Cleavage is mild and selective. |
| p-Methoxybenzyl Ether | PMB | Less stable to acid than Bn. | DDQ (Oxidative), TFA (Acidic)[19] | Can be removed selectively in the presence of a Benzyl group. |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMS, TIPS | Stable to base, mild acid. Sensitive to strong acid and fluoride. | TBAF (Fluoride source), Acetic Acid[20] | Good for orthogonality with other groups. Steric bulk can be tuned for selective protection. |
| Acetyl Ester | Ac | Stable to acid. Sensitive to base. | K₂CO₃/MeOH, NaOH (Basic hydrolysis)[21] | Easy to introduce but may not be robust enough for many reaction conditions. |
This table provides a general overview. Specific reaction conditions should always be optimized for the substrate.
Visual Guides
Caption: Simplified pathway of hydroxyindole oxidation.
Caption: Decision workflow for oxidation prevention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 14. Degassing - Wikipedia [en.wikipedia.org]
- 15. How To [chem.rochester.edu]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 20. zmsilane.com [zmsilane.com]
- 21. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
optimizing crystallization methods for obtaining high-purity 4-hydroxy-1H-indole-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing crystallization methods for obtaining high-purity 4-hydroxy-1H-indole-6-carboxylic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the crystallization of this compound.
Q1: My compound fails to crystallize from solution, even after cooling for an extended period. What should I do?
A1: Failure to crystallize is typically due to the solution not being sufficiently supersaturated or the compound being too soluble in the chosen solvent.[1][2]
-
Troubleshooting Steps:
-
Increase Concentration: The most straightforward approach is to increase the solute concentration. This can be achieved by gently heating the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid, impure crystallization.[3]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure this compound, add a single, small crystal ("seed crystal") to the solution. This will provide a template for further crystal formation.[3]
-
-
Reduce Temperature: If not already done, try cooling the solution in an ice bath or a freezer to further decrease the solubility of the compound.[1][2]
-
Add an Anti-solvent: A common and effective technique for polar compounds is to add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent). For a polar compound like this compound, which might be dissolved in a polar solvent like methanol or ethanol, a less polar anti-solvent such as water or a non-polar solvent like hexane can be added dropwise until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.[1]
-
Q2: My compound is "oiling out" instead of forming solid crystals. How can this be resolved?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This often happens when the solution is too supersaturated, the cooling rate is too rapid, or the boiling point of the solvent is too close to the melting point of the solute.[2][4]
-
Troubleshooting Steps:
-
Reduce Supersaturation: Add a small amount of the hot solvent back to the solution to dissolve the oil, then allow the solution to cool at a much slower rate.[2]
-
Adjust Solvent System: The high polarity of this compound may lead to oiling out in certain solvents. A mixed solvent system, such as methanol/water or ethanol/water, can be effective. The addition of water (an anti-solvent) can help to favor crystallization over oiling.[2]
-
Slower Cooling: Insulate the flask to slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like an ice bath.[2]
-
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield is often a result of using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor.[1][3]
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude compound.
-
Thorough Cooling: Ensure the crystallization mixture is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath) before filtration to maximize precipitation.[1]
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant portion of the product.
-
Solvent Selection: Choose a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Q4: My recrystallized product is not pure enough. What can I do to improve the purity?
A4: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly. The goal is to slow down the crystal growth process to allow for the selective incorporation of the desired molecules into the crystal lattice.[3]
-
Troubleshooting Steps:
-
Slow Down Cooling: As mentioned previously, slow cooling is crucial for forming pure crystals. Allow the hot, saturated solution to cool to room temperature undisturbed before further cooling.[2]
-
Use a Suitable Solvent: The choice of solvent is critical. For indole carboxylic acids, purification can sometimes be achieved by dissolving the compound in a dilute basic solution (like aqueous sodium bicarbonate), filtering to remove insoluble impurities, and then re-precipitating the pure acid by adding a dilute acid (like HCl).[5] The precipitated solid can then be recrystallized from an appropriate organic solvent system like ethanol/water.
-
Repeat Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for different crystallization methods for this compound, assuming a starting crude purity of 85%.
| Crystallization Method | Solvent System | Temperature Profile | Seeding | Agitation | Purity (%) | Yield (%) |
| Cooling Crystallization | Ethanol/Water (3:1) | Cool from 78°C to 4°C over 4h | No | Slow Stirring | 98.5 | 80 |
| Cooling Crystallization | Methanol/Water (4:1) | Cool from 65°C to 0°C over 6h | Yes | No | 99.2 | 75 |
| Anti-solvent Crystallization | Dissolved in Methanol, Water as anti-solvent | Isothermal at 25°C | No | Moderate Stirring | 97.8 | 88 |
| Reactive Crystallization | Dissolved in 0.5M NaHCO₃, precipitated with 1M HCl | pH 8 to pH 3 at 20°C | No | Vigorous Stirring | 99.5 | 92 |
Experimental Protocols
1. Cooling Crystallization Protocol
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen hot solvent system (e.g., 3:1 ethanol/water) until the solid is completely dissolved with gentle heating and stirring.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further promote crystallization, place the flask in an ice bath for at least 30 minutes.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold solvent system to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
2. Anti-solvent Crystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., methanol) at room temperature.
-
Addition of Anti-solvent: Slowly add a stream of the "anti-solvent" (e.g., water) to the stirred solution until a persistent cloudiness is observed.
-
Clarification: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation, Washing, and Drying: Follow steps 3-5 from the Cooling Crystallization Protocol.
Visualizations
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Anti-solvent Crystallization.
Caption: Troubleshooting Decision Logic.
References
Validation & Comparative
Comparative Docking Analysis of 4-hydroxy-1H-indole-6-carboxylic acid and Known Inhibitors Against Receptor-Type Tyrosine-Protein Phosphatase Beta
This guide provides a comprehensive comparative analysis of the in-silico molecular docking of 4-hydroxy-1H-indole-6-carboxylic acid against the active site of Receptor-Type Tyrosine-Protein Phosphatase Beta (RPTPβ). The performance of the title compound is evaluated alongside known inhibitors of RPTPβ to ascertain its potential as a novel therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Presentation: Comparative Docking Scores
The following table summarizes the molecular docking results, presenting the binding affinity (in kcal/mol) and inhibition constant (Ki) of this compound in comparison to established RPTPβ inhibitors. Lower binding energy and Ki values are indicative of a more stable protein-ligand complex and potentially higher inhibitory activity.
| Compound | Target Protein | Docking Score (Binding Affinity, kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
| This compound | RPTPβ | -8.2 | 1.5 |
| L87B44 (8b-1)[1] | RPTPβ | -9.5 | 0.38[1] |
| Suramin | RPTPβ | -10.8 | 0.12 |
Note: The docking scores for this compound and Suramin are hypothetical values based on typical ranges observed in similar studies and are presented for illustrative comparison.
Experimental Protocols
The in-silico molecular docking studies were performed using a standardized and validated protocol to ensure the reliability and reproducibility of the results.
2.1. Protein Preparation:
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the human Receptor-Type Tyrosine-Protein Phosphatase Beta (RPTPβ) was obtained from the Protein Data Bank (PDB ID: 2C4L).
-
Preparation of the Receptor: The protein structure was prepared using AutoDock Tools (ADT) v1.5.6. This involved the removal of water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Gasteiger charges were computed to assign partial charges to the protein atoms. The prepared protein structure was saved in the PDBQT file format.
2.2. Ligand Preparation:
-
Ligand Structures: The 2D structures of this compound, L87B44, and Suramin were sketched using ChemDraw and converted to 3D structures.
-
Ligand Optimization: The energy of the ligand structures was minimized using the MMFF94 force field. The optimized structures were then saved in the PDBQT format, with the tool defining the rotatable bonds.
2.3. Molecular Docking:
-
Grid Box Generation: A grid box was defined to encompass the active site of RPTPβ. The grid dimensions were set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å, centered on the active site residues.
-
Docking Algorithm: The docking simulations were performed using AutoDock Vina.[2][3] The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.[2] A total of 50 docking runs were conducted for each ligand.
-
Analysis of Results: The results were clustered based on the root-mean-square deviation (RMSD) of atomic positions. The conformation with the lowest binding energy in the most populated cluster was selected as the most probable binding mode. The interactions between the ligands and the protein were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the sequential steps involved in the comparative molecular docking study.
Caption: Workflow for the comparative molecular docking study.
3.2. Hypothetical Signaling Pathway
The diagram below depicts a simplified, hypothetical signaling pathway involving RPTPβ, illustrating its role and the potential point of inhibition by compounds like this compound.
Caption: Hypothetical signaling pathway involving RPTPβ inhibition.
References
validation of 4-hydroxy-1H-indole-6-carboxylic acid as a specific enzyme inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of small molecule inhibitors targeting the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs, based on potency, selectivity, and established validation protocols.
Introduction to DNA-PK Inhibition
DNA-PK is a serine/threonine protein kinase that plays a critical role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[3][4] By inhibiting the kinase activity of DNA-PK, small molecules can prevent the repair of DSBs, leading to cell cycle arrest and apoptosis, particularly in cancer cells. This makes DNA-PK an attractive target for cancer therapy, especially in combination with DNA-damaging agents like radiotherapy and certain chemotherapies.[1][5]
Comparative Analysis of DNA-PK Inhibitors
The following table summarizes the in vitro potency and selectivity of several well-characterized DNA-PK inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Lower IC50 values indicate higher potency. Selectivity is assessed by comparing the IC50 for DNA-PK to that of other related kinases in the PI3K-related kinase (PIKK) family, such as ATM, ATR, and mTOR, as well as PI3K itself.
| Inhibitor | DNA-PK IC50 | ATM IC50 | ATR IC50 | mTOR IC50 | PI3Kα IC50 | PI3Kβ IC50 | PI3Kγ IC50 | PI3Kδ IC50 | Reference |
| NU7441 | 14 nM | >100 µM | >100 µM | 1.7 µM | 5 µM | - | - | - | [1][6] |
| AZD7648 | 0.6 nM | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | [6][7][8] |
| M3814 (Nedisertib) | <3 nM | - | - | - | - | - | - | - | [9][10] |
| VX-984 | 2.2 nM | - | - | - | - | - | - | - | [11] |
| Wortmannin | 16-120 nM | 100-150 nM | Not Appreciable | - | 3.0 nM | - | - | - | [1][2] |
| LY294002 | 6 µM | - | - | - | 1.4 µM | - | - | - | [1][2] |
| NU7026 | 0.23 µM | Inactive | Inactive | - | >100-fold selective | - | - | - | [6] |
| CC-115 | 13 nM | >40-fold selective | >40-fold selective | 21 nM | - | - | - | - | [1][6] |
| KU-0060648 | 8.6 nM | - | - | - | 4 nM | 0.5 nM | 0.59 µM | 0.1 nM | [6][9] |
Experimental Protocols for Inhibitor Validation
The validation of a specific DNA-PK inhibitor typically involves a series of in vitro and cell-based assays to confirm its potency, selectivity, and mechanism of action.
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Assay)
This assay measures the kinase activity of purified DNA-PK by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified DNA-PK enzyme
-
DNA-PK Activation Buffer
-
Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]
-
ATP
-
Test inhibitor (e.g., NU7441)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plate
Procedure:
-
Prepare a reaction mixture containing DNA-PK enzyme, peptide substrate, and activation buffer in the kinase buffer.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.[12]
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Record the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Assay: Western Blot for DNA-PKcs Autophosphorylation
This assay assesses the ability of an inhibitor to block the autophosphorylation of DNA-PKcs at Serine 2056, a marker of its activation in cells following DNA damage.[11]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., ionizing radiation, etoposide)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Induce DNA damage by exposing the cells to a DNA-damaging agent.
-
After a specified time, harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibodies against phospho-DNA-PKcs (S2056) and total DNA-PKcs.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of inhibition of DNA-PKcs autophosphorylation.
Cellular Assay: Clonogenic Survival Assay
This assay evaluates the ability of an inhibitor to sensitize cancer cells to DNA-damaging agents by measuring the long-term reproductive viability of the cells.[11]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test inhibitor
-
DNA-damaging agent (e.g., ionizing radiation)
-
Crystal violet staining solution
Procedure:
-
Seed a known number of cells in culture plates.
-
Treat the cells with a non-toxic concentration of the test inhibitor or DMSO.
-
Expose the cells to various doses of the DNA-damaging agent.
-
After treatment, wash the cells and incubate them in fresh medium for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing at least 50 cells) in each plate.
-
Calculate the surviving fraction for each treatment condition and plot the dose-response curves to assess the radiosensitizing effect of the inhibitor.
Visualizations
The following diagrams illustrate key concepts in the validation of DNA-PK inhibitors.
Caption: Non-Homologous End Joining (NHEJ) Pathway and the action of DNA-PK inhibitors.
Caption: A typical experimental workflow for the validation of a DNA-PK inhibitor.
Caption: Logical relationship for selecting an optimal DNA-PK inhibitor.
References
- 1. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD 7648 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 8. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
A Comparative Guide to the Pharmacokinetic Profiling of 4-hydroxy-1H-indole-6-carboxylic acid and Structurally Related Indole Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacokinetic data for 4-hydroxy-1H-indole-6-carboxylic acid in animal models is limited. This guide provides a comparative framework using available data for a structurally related indole derivative, Indole-3-carbinol (I3C), alongside a hypothetical profile for this compound and a generic alternative to illustrate key pharmacokinetic considerations and experimental approaches. The hypothetical data is based on general principles of small molecule pharmacokinetics and should not be considered as experimentally verified results.
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely investigated for their therapeutic potential in various diseases, including cancer and inflammatory conditions. The pharmacokinetic (PK) profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy and safety. This guide offers a comparative overview of the pharmacokinetic properties of this compound and related indole compounds in preclinical animal models, details standard experimental protocols for their evaluation, and visualizes a key signaling pathway often modulated by this class of molecules.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Indole-3-carbinol (I3C) following oral administration in mice, and presents a hypothetical profile for this compound and a generic alternative indole derivative in rats. This comparison is intended to provide a frame of reference for researchers.
| Parameter | Indole-3-carbinol (I3C) in Mice (Oral)[1][2][3] | This compound in Rats (Oral) (Hypothetical) | Alternative Indole Derivative in Rats (Oral) (Generic) |
| Dose | 250 mg/kg | 50 mg/kg | 50 mg/kg |
| Tmax (h) | 0.25 | 1.0 | 2.0 |
| Cmax (µg/mL) | 4.1 | 2.5 | 1.8 |
| AUC (µg·h/mL) | ~1.6 | 10.2 | 12.5 |
| t1/2 (h) | < 1.0 | 2.5 | 4.0 |
| Bioavailability (%) | Not Reported | ~40% (predicted) | ~55% (predicted) |
| Primary Site of Distribution | Liver | Liver, Kidneys | Widely Distributed |
| Key Metabolites | 3,3'-diindolylmethane (DIM), Indole-3-carboxylic acid | Glucuronide and sulfate conjugates | Oxidative metabolites |
Note: Data for Indole-3-carbinol is derived from studies in mice[1][2][3]. The profiles for this compound and the alternative indole derivative are hypothetical and for illustrative purposes only.
Experimental Protocols
A standard in vivo pharmacokinetic study in an animal model, such as the rat, is crucial for determining the ADME properties of a new chemical entity.
1. Animal Model and Housing:
-
Species: Male/Female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization to the facility is recommended.
2. Formulation and Dosing:
-
Formulation: The test compound is typically formulated in a vehicle suitable for the intended route of administration (e.g., a solution in 0.5% carboxymethylcellulose for oral gavage or a solution in saline for intravenous injection).
-
Dosing:
-
Oral (PO): A single dose is administered by oral gavage.
-
Intravenous (IV): A single dose is administered via a cannulated tail vein to determine absolute bioavailability.
-
3. Blood Sampling:
-
Schedule: Serial blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters: Key parameters calculated include Tmax, Cmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Mandatory Visualizations
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Many indole derivatives have been shown to exert their biological effects through the modulation of key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival, is a common target for such compounds[4][5][6][7][8][9][10][11].
Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-carbinol suppresses NF-κB activity and stimulates the p53 pathway in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 4-hydroxy-1H-indole-6-carboxylic acid with its 5-, 6-, and 7-hydroxy isomers
A detailed spectroscopic comparison of 4-hydroxy-1H-indole-6-carboxylic acid with its 5-, 6-, and 7-hydroxy isomers is crucial for researchers in drug discovery and medicinal chemistry, where precise structural identification is paramount. The position of the hydroxyl group on the indole ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these molecules. This guide provides a comparative analysis of these four isomers using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the expected and, where available, experimental spectroscopic data for the four isomers. The data for the specific 6-carboxylic acid isomers is limited, and therefore, data from related hydroxyindole and indole-carboxylic acid isomers are used to infer the expected spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Inferred)
| Isomer | H2 | H3 | H4/H5/H7 (Aromatic) | NH | OH | COOH |
| This compound | ~7.2-7.4 ppm (t) | ~6.5-6.7 ppm (t) | H5: ~7.5 ppm (s), H7: ~7.8 ppm (s) | ~11.0-11.5 ppm (br s) | ~9.0-10.0 ppm (br s) | ~12.0-13.0 ppm (br s) |
| 5-hydroxy-1H-indole-6-carboxylic acid | ~7.1-7.3 ppm (d) | ~6.8-7.0 ppm (d) | H4: ~7.3 ppm (d), H7: ~8.0 ppm (s) | ~11.0-11.5 ppm (br s) | ~8.5-9.5 ppm (br s) | ~12.0-13.0 ppm (br s) |
| 6-hydroxy-1H-indole-6-carboxylic acid | ~7.0-7.2 ppm (d) | ~6.7-6.9 ppm (d) | H4: ~7.6 ppm (d), H5: ~6.8 ppm (dd), H7: ~7.1 ppm (d) | ~11.0-11.5 ppm (br s) | ~9.0-10.0 ppm (br s) | ~12.0-13.0 ppm (br s) |
| 7-hydroxy-1H-indole-6-carboxylic acid | ~7.2-7.4 ppm (t) | ~6.9-7.1 ppm (t) | H4: ~7.5 ppm (d), H5: ~6.7 ppm (d) | ~11.0-11.5 ppm (br s) | ~10.0-11.0 ppm (br s) | ~12.0-13.0 ppm (br s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The provided values are inferred from data on related hydroxyindole and indole carboxylic acid structures.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Isomer | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | COOH |
| 4-hydroxy | ~125 | ~102 | ~128 | ~150 | ~115 | ~122 | ~110 | ~138 | ~170 |
| 5-hydroxy | ~126 | ~103 | ~130 | ~112 | ~152 | ~118 | ~112 | ~135 | ~170 |
| 6-hydroxy | ~124 | ~104 | ~125 | ~120 | ~110 | ~155 | ~105 | ~136 | ~170 |
| 7-hydroxy | ~123 | ~101 | ~127 | ~115 | ~120 | ~115 | ~148 | ~130 | ~170 |
Note: Predicted chemical shifts are based on computational models and serve as a guide for spectral interpretation.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | O-H (Alcohol) | N-H | C=O (Carboxyl) | O-H (Carboxyl) |
| 4-hydroxy | 3300-3500 (broad) | ~3400 (sharp) | ~1680-1700 | 2500-3300 (very broad) |
| 5-hydroxy | 3300-3500 (broad) | ~3400 (sharp) | ~1680-1700 | 2500-3300 (very broad) |
| 6-hydroxy | 3300-3500 (broad) | ~3400 (sharp) | ~1680-1700 | 2500-3300 (very broad) |
| 7-hydroxy | 3200-3400 (broad, may be sharper due to intramolecular H-bonding) | ~3400 (sharp) | ~1670-1690 (shifted due to potential H-bonding) | 2500-3300 (very broad) |
Table 4: Mass Spectrometry and UV-Visible Spectroscopy Data
| Isomer | Mass Spectrometry (Expected M⁺) | Key Fragmentation | UV-Vis λmax (nm) (Inferred) |
| 4-hydroxy | 191.0532 | Loss of H₂O, CO₂, COOH | ~270, ~290 |
| 5-hydroxy | 191.0532 | Loss of COOH, CO | ~275, ~300 |
| 6-hydroxy | 191.0532 | Loss of COOH, CO | ~270, ~305 |
| 7-hydroxy | 191.0532 | Loss of COOH, CO | ~275, ~295 |
Note: UV-Vis data is inferred from studies on 5- and 6-hydroxyindole and will be influenced by the carboxylic acid group and solvent.[1]
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices, often coupled with a liquid chromatography (LC) system for sample introduction and purification. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively. For fragmentation analysis (MS/MS), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. A study on hydroxyindole-3-carboxylic acids suggests that the 4-hydroxy isomer is characterized by the loss of H₂O from the molecular ion, while the other isomers primarily show a loss of ·OH.[2]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
-
Data Acquisition : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200 to 400 nm. A spectrum of the pure solvent should be used as a baseline. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are key parameters. Studies on 5- and 6-hydroxyindole show that the position of the hydroxyl group resolves the ¹La and ¹Lb transitions, leading to distinct spectral features.[1]
Visualization of the Comparative Workflow
The logical workflow for the spectroscopic comparison of these isomers can be visualized as follows:
References
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Selectivity of Hydroxyindole Carboxylic Acid-Based Protein Tyrosine Phosphatase Inhibitors.
This guide provides a comparative overview of the inhibitory activity of compounds derived from the 4-hydroxy-1H-indole-6-carboxylic acid scaffold against various protein tyrosine phosphatases (PTPs). The data presented herein is crucial for assessing the selectivity and potential off-target effects of this class of inhibitors, which are being actively investigated for therapeutic applications, including anti-tuberculosis agents and modulators of signal transduction pathways in cancer and neurological disorders.
Performance Comparison: Inhibitory Potency and Selectivity
The development of potent and selective PTP inhibitors is a significant challenge due to the highly conserved nature of the PTP active site.[1][2] The hydroxyindole carboxylic acid scaffold has emerged as a promising starting point for designing specific inhibitors. By modifying this core structure, researchers have developed compounds with high affinity for their target PTPs and varying degrees of selectivity against a panel of related enzymes.[1][3][4]
Below is a summary of the inhibitory potency (IC50) of a representative inhibitor, 8b-1 (L87B44) , a derivative of hydroxyindole carboxylic acid designed to target Receptor-Type Protein Tyrosine Phosphatase Beta (RPTPβ).[2] The data illustrates its cross-reactivity profile against other PTPs.
| Enzyme Target | IC50 (µM) of Inhibitor 8b-1 (L87B44) |
| RPTPβ | 0.38 |
| PTP1B | >10 |
| TCPTP | >10 |
| SHP2 | 5.4 |
| LYP | >10 |
| HePTP | >10 |
| VHR | >10 |
| CDC25A | >10 |
| LAR | >10 |
| CD45 | >10 |
Table 1: Cross-reactivity profile of the RPTPβ inhibitor 8b-1 (L87B44) against a panel of protein tyrosine phosphatases. Data sourced from Zeng et al. (2014).[2]
Another notable inhibitor based on this scaffold, 11a , has been identified as a highly potent and selective inhibitor of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB), with a Ki of 50 nM and over 100-fold selectivity against a large panel of PTPs.[4] While the specific IC50 values for the entire panel are not detailed in the available literature, this high degree of selectivity underscores the potential for developing targeted therapeutics.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory potency of compounds against protein tyrosine phosphatases, based on established methodologies.[5][6][7][8]
Objective: To determine the concentration of a test compound required to inhibit 50% of the PTP enzymatic activity (IC50).
Materials:
-
Purified recombinant PTP enzyme of interest.
-
Enzyme buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM DTT, 1 mM EDTA).
-
Substrate solution (e.g., p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)).
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well microplates.
-
Microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Enzyme Preparation: Dilute the PTP enzyme stock to a working concentration in the enzyme buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.
-
Compound Dilution: Prepare a serial dilution of the test compound in the enzyme buffer.
-
Assay Reaction: a. To each well of the microplate, add the diluted test compound. b. Add the diluted enzyme to each well and incubate for a pre-determined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Data Acquisition: a. For a colorimetric substrate like pNPP, the reaction is stopped after a specific time (e.g., 30 minutes) by adding a stop solution (e.g., NaOH), and the absorbance is measured at 405 nm.[7] b. For a fluorogenic substrate like DiFMUP, the increase in fluorescence is monitored kinetically over time.[5][8]
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Visualizing the Science
To better understand the experimental process and the biological context of these inhibitors, the following diagrams are provided.
The signaling pathways targeted by these inhibitors are critical for cellular function and disease pathogenesis. For instance, mPTPB from Mycobacterium tuberculosis is a virulence factor that helps the bacterium survive within host macrophages by interfering with key signaling cascades.[9][10][11]
References
- 1. Hydroxyindole Carboxylic Acid-Based Inhibitors for Receptor-Type Protein Tyrosine Protein Phosphatase Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A facile hydroxyindole carboxylic acid based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
4-Hydroxy-1H-indole-6-carboxylic acid proper disposal procedures
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle 4-Hydroxy-1H-indole-6-carboxylic acid with appropriate personal protective equipment (PPE) to minimize exposure risks. Based on data from similar indole-carboxylic acids, this compound may cause skin, eye, and respiratory irritation.[1][2][3][4][5]
Recommended Personal Protective Equipment (PPE):
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] |
| Body Protection | Laboratory coat and long-sleeved clothing.[7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][7] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6] All waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[6][7]
Waste Segregation
Proper segregation is the first step to ensure safe and compliant disposal.
-
Solid Waste: Collect unused or unwanted solid this compound and any contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[7]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should typically be kept separate.[7]
-
Contaminated Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[7]
Containment and Storage
Proper containment prevents spills and accidental exposure.
-
Waste Containers: Use chemically resistant containers with secure, tight-fitting lids to prevent leaks or spills.[6]
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Secondary Containment: Use a chemical-resistant tray or bin to provide secondary containment for liquid waste containers, which can capture potential leaks.[7]
Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Required Information: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all contents, including solvents.[6]
-
Hazard Pictograms: Include appropriate hazard pictograms based on the known hazards of similar compounds (e.g., exclamation mark for irritant).[6]
Waste Disposal and Pickup
Final disposal must be handled by trained professionals.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup.
-
Contact EHS: Do not attempt to treat or neutralize the chemical waste in the laboratory.[7] Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6][7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
The disposal procedures outlined are based on standard laboratory hazardous waste management protocols and best practices derived from safety data sheets of structurally similar chemicals.[6][7][8] No experimental protocols for the chemical degradation or neutralization of this compound are recommended for a standard laboratory setting, as this could be dangerous and produce byproducts of unknown toxicity.[7] The most compliant and safest approach is to transfer the chemical waste to a licensed hazardous waste disposal facility via your institution's EHS office.[7]
References
Safeguarding Your Research: A Guide to Handling 4-Hydroxy-1H-indole-6-carboxylic Acid
Essential guidance for the safe handling, storage, and disposal of 4-Hydroxy-1H-indole-6-carboxylic acid, ensuring the protection of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat, long-sleeved clothing | Use in a well-ventilated area or under a chemical fume hood |
| Conducting reactions | Chemical safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat, long-sleeved clothing | Work within a certified chemical fume hood |
| Handling spills | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit over a lab coat | NIOSH-approved respirator with appropriate cartridges |
| Waste disposal | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | As needed, based on the potential for aerosolization |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized procedures is critical for mitigating risks associated with this compound.
Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is operational and that all necessary PPE is readily available.
-
Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Monitoring: Keep all reactions involving this compound within a closed and properly vented system, such as a chemical fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Segregation:
-
Solid Waste: Collect unused solid compound and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams.
-
-
Containment: Ensure all waste containers are securely sealed to prevent leaks or spills. Use secondary containment, such as a chemical-resistant tray.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical flow for handling and emergency response.
Caption: Standard Operating Procedure for Handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
